6-Phenoxynicotinoyl Chloride
Description
Properties
IUPAC Name |
6-phenoxypyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRAVIOXVXPJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380130 | |
| Record name | 6-Phenoxynicotinoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51362-51-7 | |
| Record name | 6-Phenoxy-3-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenoxynicotinoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Phenoxynicotinoyl Chloride: A Core Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the basic properties, synthesis, and potential applications of 6-Phenoxynicotinoyl Chloride, a key intermediate in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
Core Chemical and Physical Properties
This compound is a reactive acyl chloride derivative of nicotinic acid, characterized by a phenoxy group at the 6-position of the pyridine ring. Its structure makes it a valuable building block for the synthesis of a variety of complex organic molecules.
| Property | Value | Reference(s) |
| CAS Number | 51362-51-7 | [1][2] |
| Molecular Formula | C₁₂H₈ClNO₂ | [1] |
| Molecular Weight | 233.65 g/mol | [1] |
| Physical Form | Solid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, beginning with the formation of its carboxylic acid precursor, 6-phenoxynicotinic acid, followed by conversion to the final acyl chloride.
Step 1: Synthesis of 6-Phenoxynicotinic Acid via Ullmann Condensation
The formation of the ether linkage in 6-phenoxynicotinic acid is accomplished through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction joins an aryl halide, in this case, 6-chloronicotinic acid, with a phenol.
Experimental Protocol:
-
Reactants: 6-chloronicotinic acid, phenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).
-
Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vessel, add 6-chloronicotinic acid, phenol, potassium carbonate, and the copper(I) iodide/ligand catalyst system.
-
Add the solvent and heat the mixture to a temperature typically ranging from 120 to 160 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous workup, typically involving acidification to precipitate the carboxylic acid product.
-
The crude 6-phenoxynicotinic acid is then purified by recrystallization or column chromatography.
-
Step 2: Conversion to this compound
The carboxylic acid is then converted to the more reactive acyl chloride. A standard and effective method for this transformation is the use of thionyl chloride.
Experimental Protocol:
-
Reactants: 6-phenoxynicotinic acid and thionyl chloride (SOCl₂). A catalytic amount of DMF is often used.
-
Solvent: An inert solvent such as dichloromethane (DCM) or toluene.
-
Procedure:
-
Suspend 6-phenoxynicotinic acid in the inert solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
The reaction mixture is then heated to reflux until the evolution of gas ceases and the reaction is complete (monitored by TLC or the disappearance of the solid starting material).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.
-
The product can be used in the next step without further purification or can be purified by distillation or recrystallization if necessary.
-
Applications in Drug Development
This compound is a critical intermediate in the synthesis of biologically active molecules, particularly in the development of modulators for important drug targets such as G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.
Intermediate for TGR5 Agonists
Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Derivatives of phenoxynicotinamides have been identified as potent TGR5 agonists.[3][4][5] this compound serves as a key building block for the synthesis of these compounds by reacting with various amines to form the corresponding amides.
Intermediate for TRPV1 Antagonists
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation. Antagonists of TRPV1 are being investigated as potential analgesics.[6][7][8] 6-Phenylnicotinamide derivatives have shown potent TRPV1 antagonist activity.[6][9] While the phenoxy linkage is different from a direct phenyl linkage, the underlying nicotinamide scaffold is the same, highlighting the importance of nicotinoyl chloride derivatives in the synthesis of such antagonists.
References
- 1. scbt.com [scbt.com]
- 2. 51362-51-7|this compound|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 2-aryl-3-aminomethylquinolines as agonists of the bile acid receptor TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Phenoxynicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-phenoxynicotinoyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, provides in-depth experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and application in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex molecules with potential therapeutic applications. Its structure, combining a pyridine core with a phenoxy moiety and a reactive acyl chloride, allows for diverse chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide will explore the most common and practical synthetic routes, starting from readily available precursors.
Core Synthesis Pathways
The synthesis of this compound can be approached through two primary strategic pathways, each involving the formation of a key intermediate, 6-phenoxynicotinic acid.
Pathway 1: Synthesis via Ullmann Condensation
This pathway commences with the copper-catalyzed Ullmann condensation of 6-chloronicotinic acid and phenol to form 6-phenoxynicotinic acid. This intermediate is then converted to the final product, this compound.
Pathway 2: Synthesis from 6-Hydroxynicotinic Acid
An alternative route begins with 6-hydroxynicotinic acid, which can be sourced commercially or synthesized. The synthesis of the phenoxy ether linkage is then achieved, followed by the conversion of the carboxylic acid to the acyl chloride.
Below are the visual representations of these pathways.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound and its precursors.
| Step | Starting Material(s) | Reagent(s) | Solvent | Temperature | Time | Yield (%) |
| Pathway 1 | ||||||
| Synthesis of 6-Chloronicotinic Acid | Isocinchomeronic acid-N-oxide | Acetic anhydride, Triethylamine | Dichloromethane | 0-5 °C | - | 53.8 |
| Ullmann Condensation | 6-Chloronicotinic acid, Phenol | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | High-boiling polar | High | - | Moderate to Good |
| Chlorination | 6-Phenoxynicotinic acid | Thionyl chloride or Oxalyl chloride | Anhydrous, non-polar | Reflux | - | High |
| Pathway 2 | ||||||
| Synthesis of 6-Hydroxynicotinic Acid | Coumalic acid | Sulfuric acid, Methanol, Ammonium hydroxide | - | 20-35 °C | 1 hour | 32-45 |
| Etherification | 6-Hydroxynicotinic acid, Phenol | - | - | - | - | - |
| Chlorination | 6-Phenoxynicotinic acid | Thionyl chloride or Oxalyl chloride | Anhydrous, non-polar | Reflux | - | High |
Note: Specific yields for the Ullmann condensation and etherification steps can vary significantly based on the specific catalyst, ligand, base, and reaction conditions employed. The yields provided are typical ranges found in the literature for similar transformations.
Experimental Protocols
Synthesis of 6-Chloronicotinic Acid from Isocinchomeronic Acid-N-oxide
This procedure outlines the conversion of isocinchomeronic acid-N-oxide to 6-chloronicotinic acid.[1]
Materials:
-
Isocinchomeronic acid-N-oxide (18.3 g)
-
Acetic anhydride (Ac₂O, 25.5 g)
-
Triethylamine (Et₃N, 20 g)
-
Dichloromethane (CH₂Cl₂, 350 g)
Procedure:
-
In a suitable reaction vessel, combine isocinchomeronic acid-N-oxide, acetic anhydride, triethylamine, and dichloromethane.
-
Cool the reaction mixture to 0-5 °C.
-
Maintain the reaction at this temperature with stirring. The reaction progress can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the product, 6-chloronicotinic acid, can be isolated and purified by standard procedures, which may include extraction, crystallization, and chromatography. This reaction is reported to yield 53.8% of 6-chloronicotinic acid and 39.0% of 6-hydroxynicotinic acid.[1]
Synthesis of 6-Phenoxynicotinic Acid via Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed Ullmann condensation of an aryl halide with a phenol.[2][3] Specific conditions should be optimized for the reaction between 6-chloronicotinic acid and phenol.
Materials:
-
6-Chloronicotinic acid
-
Phenol
-
Copper(I) iodide (CuI) or other copper catalyst
-
A suitable ligand (e.g., an amine or diamine)
-
A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinic acid, phenol, the copper catalyst, the ligand, and the base.
-
Add the anhydrous, high-boiling polar solvent.
-
Heat the reaction mixture to a high temperature (typically >100 °C) with vigorous stirring. The optimal temperature will depend on the specific reactants and solvent used.
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure typically involves filtering off the catalyst, followed by an aqueous work-up to remove the base and other inorganic salts. The product, 6-phenoxynicotinic acid, can then be extracted into an organic solvent.
-
Purification is usually achieved by crystallization or column chromatography.
Synthesis of this compound from 6-Phenoxynicotinic Acid
This protocol provides a general method for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.[4]
Materials:
-
6-Phenoxynicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous, non-polar solvent (e.g., dichloromethane (DCM), toluene, or benzene)
Procedure using Thionyl Chloride:
-
In a flame-dried flask under an inert atmosphere, suspend or dissolve 6-phenoxynicotinic acid in an excess of thionyl chloride or in an anhydrous solvent to which thionyl chloride is added.
-
Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound can often be used directly in the next step or purified by vacuum distillation or crystallization.
Procedure using Oxalyl Chloride:
-
In a flame-dried flask under an inert atmosphere, suspend or dissolve 6-phenoxynicotinic acid in an anhydrous, non-polar solvent.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride to the mixture at room temperature or at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete, as indicated by the cessation of gas evolution (CO, CO₂, and HCl).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound.
Logical Workflow for Synthesis and Key Considerations
The following diagram illustrates the logical workflow for the synthesis of this compound, highlighting the key decision points and processes.
Key Considerations:
-
Choice of Pathway: The selection between Pathway 1 and Pathway 2 will often depend on the commercial availability and cost of the starting materials, 6-chloronicotinic acid versus 6-hydroxynicotinic acid.
-
Ullmann Condensation Optimization: The Ullmann condensation is a powerful but often challenging reaction. The choice of copper catalyst, ligand, base, and solvent can significantly impact the yield and purity of 6-phenoxynicotinic acid. Screening of these parameters is highly recommended for process optimization.
-
Anhydrous Conditions: The conversion of the carboxylic acid to the acyl chloride is highly sensitive to moisture. All reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere to prevent hydrolysis of the product.
-
Safety: Thionyl chloride and oxalyl chloride are corrosive and toxic reagents that release hazardous gases (HCl, SO₂, CO). These reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve desired yields and purity levels.
References
The Genesis and Synthetic Pathway of 6-Phenoxynicotinoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenoxynicotinoyl chloride is a key chemical intermediate, finding application in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its discovery is intrinsically linked to the development of fundamental organic reactions, notably the Ullmann condensation and methods for acyl chloride formation. This technical guide provides a comprehensive overview of the historical context, synthetic methodologies, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the synthesis of its precursor, 6-phenoxynicotinic acid.
Discovery and Historical Context
The specific discovery of this compound is not prominently documented in a singular seminal publication. Instead, its emergence is a logical consequence of the advancement of two key areas of organic synthesis: the formation of diaryl ethers and the conversion of carboxylic acids to acyl chlorides.
The core structure of 6-phenoxynicotinic acid, the immediate precursor, is typically synthesized via a copper-catalyzed cross-coupling reaction, a process rooted in the pioneering work of Fritz Ullmann. The Ullmann condensation, first reported in the early 20th century, provided a method for the formation of carbon-oxygen bonds between aryl halides and phenols in the presence of copper.[1][2] This reaction has since become a cornerstone of synthetic organic chemistry for the preparation of diaryl ethers.[3][4]
The subsequent conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic chemistry. Methods utilizing reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride were well-established by the mid-20th century, providing a reliable means to activate the carboxylic acid for further reactions, such as amide bond formation.
Therefore, the "discovery" of this compound can be viewed as an application of these established synthetic principles to create a versatile building block for the synthesis of more complex molecules. Its utility is demonstrated in modern medicinal chemistry, for instance, in the synthesis of sortilin antagonists for potential therapeutic applications.[5]
Synthetic Pathways
The synthesis of this compound is a two-step process, beginning with the synthesis of 6-phenoxynicotinic acid, followed by its conversion to the target acyl chloride.
Step 1: Synthesis of 6-Phenoxynicotinic Acid via Ullmann Condensation
The most common method for the synthesis of 6-phenoxynicotinic acid is the Ullmann condensation of a 6-halonicotinic acid (typically 6-chloronicotinic acid) with phenol. This reaction is catalyzed by a copper species.
Reaction:
General Experimental Protocol (Hypothetical):
To a reaction vessel containing a suitable high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), 6-chloronicotinic acid (1.0 eq), phenol (1.2 eq), a base (e.g., potassium carbonate, 2.0 eq), and a copper catalyst (e.g., copper(I) iodide or copper powder, 0.1 eq) are added. The mixture is heated to a high temperature (typically 120-180 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then collected by filtration, washed with water, and purified by recrystallization.
Logical Workflow for the Synthesis of 6-Phenoxynicotinic Acid
Caption: Synthetic workflow for 6-phenoxynicotinic acid.
Step 2: Conversion to this compound
The second step involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation and can be achieved using several common chlorinating agents.
Reaction:
General Experimental Protocol (Hypothetical):
6-Phenoxynicotinic acid (1.0 eq) is suspended in an inert solvent (e.g., toluene or dichloromethane). Thionyl chloride (1.5-2.0 eq) is added, often along with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for a few hours until the evolution of gas ceases and the solid dissolves. The excess thionyl chloride and solvent are then removed under reduced pressure to yield crude this compound, which can be used in the next step without further purification or purified by distillation or crystallization.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the conversion to the acyl chloride.
Quantitative Data
Quantitative data for the synthesis of this compound is not consistently reported across scientific literature. However, based on typical yields for Ullmann condensations and acyl chloride formations, the following table presents expected values.
| Step | Reactants | Product | Typical Yield (%) | Melting Point (°C) |
| 1 | 6-Chloronicotinic acid, Phenol | 6-Phenoxynicotinic acid | 70-90 | 188-192 |
| 2 | 6-Phenoxynicotinic acid, Thionyl chloride | This compound | >90 (often used crude) | Not widely reported |
Application in Medicinal Chemistry: Sortilin Antagonism
This compound serves as a valuable reagent in the synthesis of biologically active molecules. A notable application is in the preparation of sortilin antagonists.[5] Sortilin is a transmembrane receptor involved in various cellular processes, including the regulation of neuronal viability. It is a member of the Vps10p domain receptor family and plays a crucial role in mediating the apoptotic signaling of proneurotrophins.
Signaling Pathway Overview:
Proneurotrophins, such as pro-nerve growth factor (proNGF), can bind to a receptor complex consisting of sortilin and the p75 neurotrophin receptor (p75NTR). This binding event initiates an intracellular signaling cascade that ultimately leads to neuronal apoptosis (programmed cell death). By developing small molecules that act as sortilin antagonists, it is possible to block the binding of proneurotrophins to sortilin, thereby inhibiting the downstream apoptotic signaling and promoting neuronal survival.
Conceptual Signaling Pathway of Sortilin-Mediated Apoptosis and its Antagonism
Caption: Sortilin signaling and antagonism.
Conclusion
This compound is a testament to the power of established synthetic methodologies in creating novel chemical entities for contemporary research. While its specific discovery is not attributable to a single event, its synthesis is a clear application of the Ullmann condensation and standard acyl chloride formation techniques. Its role as a precursor to medicinally relevant compounds, such as sortilin antagonists, highlights its importance in the ongoing quest for new therapeutic agents. This guide provides a foundational understanding of its history, synthesis, and application for professionals in the chemical and pharmaceutical sciences.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Phenoxynicotinic Acid | 51362-38-0 | Benchchem [benchchem.com]
Spectroscopic Characterization of 6-Phenoxynicotinoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 6-Phenoxynicotinoyl Chloride, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also outlines the standard experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of related acyl chlorides and phenoxynicotinic acid derivatives.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.80 | d | 1H | H-2 (Pyridine) |
| ~8.10 | dd | 1H | H-4 (Pyridine) |
| ~7.45 | t | 2H | H-3', H-5' (Phenyl) |
| ~7.25 | t | 1H | H-4' (Phenyl) |
| ~7.15 | d | 2H | H-2', H-6' (Phenyl) |
| ~7.00 | d | 1H | H-5 (Pyridine) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (Acid Chloride) |
| ~163.0 | C-6 (Pyridine) |
| ~155.0 | C-1' (Phenyl) |
| ~152.0 | C-2 (Pyridine) |
| ~140.0 | C-4 (Pyridine) |
| ~130.0 | C-3', C-5' (Phenyl) |
| ~126.0 | C-4' (Phenyl) |
| ~122.0 | C-2', C-6' (Phenyl) |
| ~118.0 | C-3 (Pyridine) |
| ~110.0 | C-5 (Pyridine) |
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1750 | Strong | C=O stretch (Acid Chloride) |
| ~1580, 1480, 1450 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |
| ~1240 - 1200 | Strong | C-O-C asymmetric stretch (Aryl ether) |
| ~1160 | Medium | C-O-C symmetric stretch (Aryl ether) |
| ~850 - 750 | Strong | C-H out-of-plane bending (Aromatic) |
| ~700 - 650 | Medium | C-Cl stretch |
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 233/235 | ~40 / 13 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |
| 198 | ~100 | [M-Cl]⁺ (Base peak, loss of chlorine radical) |
| 140 | Moderate | [C₆H₅O-C₅H₃N]⁺ |
| 112 | Moderate | [C₅H₄NCO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.
-
Apply a 30-degree pulse width.
-
Collect 16 scans and process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Apply a 30-degree pulse width.
-
Collect 1024 scans and process the data with an exponential line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Acquire the spectrum at a resolution of 4 cm⁻¹.
-
Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.
-
Instrumentation: Employ an electron ionization (EI) mass spectrometer.
-
Data Acquisition:
-
Use an ionization energy of 70 eV.
-
Set the ion source temperature to 200-250 °C.
-
Scan a mass range of m/z 40-400.
-
The data system will record the mass-to-charge ratio (m/z) and the relative abundance of each ion.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A flowchart illustrating the synthesis of this compound followed by its structural characterization using NMR, IR, and Mass Spectrometry.
Technical Guide: Solubility and Stability of 6-Phenoxynicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenoxynicotinoyl chloride (CAS No. 51362-51-7) is a reactive acyl chloride derivative of nicotinic acid.[1] Its chemical structure, featuring a phenoxy group on the pyridine ring, makes it a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. As an acyl chloride, its utility is critically dependent on its solubility in appropriate solvents and its stability under various experimental conditions. This guide provides an in-depth discussion of these properties and outlines protocols for their evaluation.
Molecular Structure:
-
Chemical Formula: C₁₂H₈ClNO₂
-
Molecular Weight: 233.65 g/mol [1]
-
Structure: Phenoxy group at the 6-position of a nicotinoyl chloride backbone.
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which includes both polar (acyl chloride, pyridine nitrogen) and non-polar (phenyl ring) moieties. As a reactive acyl chloride, it is crucial to use anhydrous solvents to prevent hydrolysis.
Qualitative Solubility:
Based on the general behavior of acyl chlorides, this compound is expected to be soluble in a range of anhydrous organic solvents. Protic solvents are generally unsuitable as they will react with the acyl chloride.
Illustrative Solubility Data:
The following table provides an estimated qualitative solubility of this compound in common anhydrous organic solvents. Note: This data is illustrative and should be experimentally verified.
| Solvent | Chemical Formula | Type | Expected Solubility | Potential for Reaction |
| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Polar | Soluble | Low |
| Chloroform | CHCl₃ | Aprotic, Polar | Soluble | Low |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | Soluble | Low (peroxide-free) |
| Acetonitrile (ACN) | CH₃CN | Aprotic, Polar | Soluble | Low |
| Toluene | C₇H₈ | Aprotic, Non-polar | Soluble | Low |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Aprotic, Polar | Soluble | Possible at elevated temperatures |
| Diethyl Ether | (C₂H₅)₂O | Aprotic, Non-polar | Soluble | Low (peroxide-free) |
| Hexanes | C₆H₁₄ | Aprotic, Non-polar | Sparingly Soluble | Low |
| Water | H₂O | Protic | Insoluble | High (rapid hydrolysis) |
| Methanol/Ethanol | CH₃OH / C₂H₅OH | Protic | Insoluble | High (solvolysis to form ester) |
Stability Characteristics
The primary stability concern for this compound, as with all acyl chlorides, is its susceptibility to hydrolysis. Exposure to moisture, even atmospheric humidity, can lead to its degradation to 6-phenoxynicotinic acid and hydrochloric acid. Thermal stability is also a consideration, as elevated temperatures can promote decomposition and side reactions.
Key Factors Influencing Stability:
-
Moisture: The presence of water leads to rapid hydrolysis. All handling and reactions should be conducted under strictly anhydrous conditions.
-
Temperature: Higher temperatures can accelerate decomposition and increase the rate of side reactions. It is advisable to store the compound at low temperatures.
-
pH: The compound is highly unstable in both acidic and basic aqueous solutions due to accelerated hydrolysis.
-
Nucleophiles: Reacts readily with various nucleophiles (e.g., alcohols, amines, thiols). While this is the basis of its synthetic utility, unintentional exposure to nucleophiles will lead to degradation.
Illustrative Stability Data:
The following table provides an estimated stability profile for this compound under various conditions. Note: This data is for illustrative purposes and should be experimentally determined.
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| Storage | -20°C, anhydrous, inert atmosphere | High | - |
| Storage | Room Temperature, anhydrous, inert atmosphere | Moderate | Slow decomposition over time |
| Handling | Ambient air (exposure to humidity) | Low | 6-Phenoxynicotinic acid |
| Reaction | Anhydrous aprotic solvent, 0°C | High (for typical reaction times) | - |
| Reaction | Anhydrous aprotic solvent, > 60°C | Moderate to Low | Increased side-product formation |
| Aqueous Solution | pH 7 | Very Low (rapid hydrolysis) | 6-Phenoxynicotinic acid |
| Protic Solvent (e.g., Methanol) | Room Temperature | Very Low (rapid solvolysis) | Methyl 6-phenoxynicotinate |
Experimental Protocols
Protocol for Determining Qualitative Solubility
Objective: To determine the solubility of this compound in a range of anhydrous organic solvents.
Materials:
-
This compound
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene, Acetonitrile)
-
Small, dry test tubes or vials with caps
-
Inert gas source (e.g., Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Sample Preparation: Under an inert atmosphere, add approximately 10 mg of this compound to a dry test tube.
-
Solvent Addition: Add 0.5 mL of the anhydrous solvent to be tested.
-
Observation: Cap the test tube and vortex or shake vigorously for 1-2 minutes.
-
Assessment: Observe the solution for complete dissolution (a clear solution with no visible solid particles).
-
Documentation: Record the observation as "soluble," "sparingly soluble," or "insoluble."
-
Repeat: Repeat the procedure for each solvent to be tested.
Caption: Workflow for determining the qualitative solubility of this compound.
Protocol for Assessing Stability to Hydrolysis
Objective: To qualitatively assess the stability of this compound in the presence of moisture and to monitor its hydrolysis.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
DCM saturated with water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC development chamber
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate, may require optimization)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Solution Preparation:
-
Anhydrous Sample: Dissolve ~5 mg of this compound in 1 mL of anhydrous DCM.
-
Hydrolysis Sample: Dissolve ~5 mg of this compound in 1 mL of DCM saturated with water.
-
-
TLC Analysis:
-
Spot both the anhydrous and hydrolysis samples onto a TLC plate.
-
Allow the spots to dry.
-
Develop the TLC plate in the chosen mobile phase.
-
After development, dry the plate and visualize the spots under a UV lamp.
-
-
Observation:
-
The anhydrous sample should show a single major spot corresponding to this compound.
-
The hydrolysis sample will likely show a new, more polar spot (lower Rf value) corresponding to the hydrolysis product, 6-phenoxynicotinic acid, in addition to the spot for the starting material. The intensity of the starting material spot should decrease over time if the reaction is monitored.
-
Typical Reaction Pathway: Amide Formation
A common application of this compound is in the formation of amides through reaction with a primary or secondary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Generalized reaction pathway for the synthesis of an amide using this compound.
Conclusion
This compound is a reactive chemical intermediate with solubility and stability profiles characteristic of acyl chlorides. Its successful use in synthesis hinges on the careful control of reaction conditions, particularly the exclusion of moisture. While specific quantitative data is not widely published, the principles and protocols outlined in this guide provide a framework for its handling, use, and evaluation in a research and development setting. It is strongly recommended that researchers perform their own analyses to determine the precise solubility and stability parameters relevant to their specific applications.
References
6-Phenoxynicotinoyl Chloride: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenoxynicotinoyl chloride is a reactive acyl chloride building block that has garnered significant interest in the field of organic synthesis, particularly in medicinal chemistry. Its structure, featuring a phenoxy group on a pyridine ring, offers a unique combination of steric and electronic properties that can be exploited to generate diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 51362-51-7 | [1] |
| Molecular Formula | C₁₂H₈ClNO₂ | [1] |
| Molecular Weight | 233.65 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | |
| Reactivity | Highly reactive towards nucleophiles; moisture sensitive |
Synthesis of this compound
The primary route to this compound involves the conversion of the corresponding carboxylic acid, 6-phenoxynicotinic acid, using a chlorinating agent.
Preparation of 6-Phenoxynicotinic Acid
6-Phenoxynicotinic acid can be synthesized from 6-chloronicotinic acid and phenol in the presence of a base.
Caption: Synthesis of 6-Phenoxynicotinic Acid.
Conversion to this compound
The carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield the acyl chloride.
References
The Rising Profile of 6-Phenoxynicotinoyl Chloride in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of drug discovery continually evolves, the demand for versatile and effective molecular scaffolds is at an all-time high. Among the promising building blocks emerging for the synthesis of novel therapeutics is 6-Phenoxynicotinoyl Chloride. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, offering valuable insights for researchers, scientists, and professionals in drug development. The guide details the synthesis of bioactive derivatives, presents key quantitative data, outlines experimental protocols, and visualizes relevant signaling pathways.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group and an acyl chloride. Its chemical structure (Molecular Formula: C₁₂H₈ClNO₂, Molecular Weight: 233.65 g/mol , CAS Number: 51362-51-7) presents a unique combination of rigidity and conformational flexibility, making it an attractive starting point for the design of small molecule inhibitors and modulators of various biological targets. The phenoxy group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the nicotinoyl chloride moiety provides a reactive handle for the facile synthesis of a diverse library of amide derivatives.
Synthesis and Chemical Reactivity
The primary utility of this compound in medicinal chemistry lies in its reactivity as an acylating agent. The acyl chloride is readily susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable amide bonds. This straightforward and high-yielding reaction allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents on the amide nitrogen.
The general synthetic scheme for the preparation of 6-phenoxynicotinamide derivatives involves the reaction of this compound with a desired amine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Therapeutic Applications and Biological Activity
Derivatives of the 6-phenoxynicotinoyl core have demonstrated significant potential across a range of therapeutic areas, including metabolic diseases, inflammation, and oncology. The following sections highlight key examples of bioactive compounds derived from or related to this scaffold.
TGR5 Agonists for the Treatment of Diabetes
Recent research has identified 4-phenoxynicotinamide derivatives as potent and orally efficacious agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes.[1][2] Activation of TGR5 in the gastrointestinal tract stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.
A series of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives were synthesized and evaluated for their ability to activate human and mouse TGR5.[2] The structure-activity relationship studies revealed that small alkyl substituents on the amide nitrogen and specific substitution patterns on the phenoxy ring were crucial for potent activity.
Table 1: In Vitro Activity of 4-Phenoxynicotinamide Derivatives as TGR5 Agonists [2]
| Compound | R¹ | R² | R³ | hTGR5 EC₅₀ (nM) | mTGR5 EC₅₀ (nM) |
| 1 | H | H | H | 150 | 230 |
| 2 | Me | H | H | 25 | 85 |
| 3 | Et | H | H | 12 | 45 |
| 4 | i-Pr | H | H | 8.5 | 33 |
| 5 | H | 4-F | H | 75 | 110 |
| 6 | Me | 4-F | H | 10 | 38 |
| 7 | Me | H | 2-Me | 6.2 | 21 |
| 23g | Me | 4-Cl | 2-Me | 0.72 | 6.2 |
Data extracted from J. Med. Chem. 2013, 56, 1, 1-13.
Compound 23g emerged as a highly potent dual agonist of human and mouse TGR5, with EC₅₀ values in the low nanomolar range.[2] In vivo studies in animal models of diabetes demonstrated that oral administration of 23g led to a significant dose-dependent increase in GLP-1 secretion and a reduction in blood glucose levels.[2]
Kinase Inhibitors
The 6-phenoxynicotinamide scaffold has also been explored for the development of protein kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The ability of the phenoxypyridine core to fit into the ATP-binding site of many kinases makes it a valuable template for inhibitor design.
While direct examples of 6-phenoxynicotinamides as kinase inhibitors are still emerging, related structures such as 5-phenoxy-2-aminopyridine derivatives have shown potent and selective irreversible inhibition of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway and a validated target for hematological malignancies.[4]
Signaling Pathways
The therapeutic effects of 6-phenoxynicotinamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
TGR5-Mediated GLP-1 Secretion
The antidiabetic effects of TGR5 agonists are primarily driven by the GLP-1 signaling pathway in intestinal L-cells. Upon binding of a TGR5 agonist, the receptor couples to Gαs, leading to the activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn trigger the secretion of GLP-1.
Caption: TGR5 signaling pathway leading to GLP-1 secretion.
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for the synthesis of 6-phenoxynicotinamide derivatives and for a representative in vitro biological assay.
General Procedure for the Synthesis of N-Substituted 6-Phenoxynicotinamides
This protocol describes the synthesis of a library of 6-phenoxynicotinamide derivatives for SAR studies.
Workflow Diagram
Caption: Workflow for the synthesis of 6-phenoxynicotinamides.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the desired amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0°C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted 6-phenoxynicotinamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro TGR5 Activation Assay (FLIPR-Based Calcium Mobilization Assay)
This protocol describes a high-throughput screening assay to evaluate the agonist activity of synthesized compounds on the TGR5 receptor.
Materials:
-
HEK293 cells stably expressing human TGR5 and a G-protein chimera
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid
-
Test compounds dissolved in DMSO
-
Reference agonist (e.g., oleanolic acid)
-
384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the HEK293-TGR5 cells into 384-well plates at a density of 10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: The next day, remove the culture medium and add the dye loading solution containing Fluo-8 AM and probenecid to each well. Incubate the plate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds or reference agonist to the cell plate and continuously measure the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The increase in intracellular calcium upon receptor activation is measured as a change in fluorescence intensity.
-
Normalize the data to the response of the reference agonist (100% activation) and a vehicle control (0% activation).
-
Calculate the EC₅₀ values for each compound by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This compound is a versatile and valuable scaffold in medicinal chemistry, with demonstrated applications in the development of potent modulators of important therapeutic targets. The ease of diversification through amide bond formation allows for the rapid exploration of chemical space and the optimization of lead compounds. The success of 4-phenoxynicotinamide derivatives as TGR5 agonists highlights the potential of this chemical class in treating metabolic disorders.
Future research in this area will likely focus on:
-
Expanding the scope of biological targets for 6-phenoxynicotinamide derivatives, particularly in the area of kinase inhibition.
-
Utilizing computational modeling and structure-based drug design to guide the synthesis of more potent and selective compounds.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to identify candidates for clinical development.
The continued exploration of the chemical space around the 6-phenoxynicotinoyl core holds significant promise for the discovery of novel and effective therapies for a wide range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Phenoxynicotinoyl Chloride Derivatives: Synthesis, Biological Activities, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-phenoxynicotinoyl chloride and its derivatives. While direct and extensive research on a wide array of this compound derivatives is limited in publicly available literature, this document synthesizes information on the parent compound, closely related analogs such as 4-phenoxynicotinamides and 6-phenylnicotinamides, and general synthetic methodologies to offer a comprehensive resource. The guide covers synthetic pathways, potential biological activities, and structure-activity relationships, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Core Compound: this compound
This compound serves as a key intermediate for the synthesis of various derivatives, primarily through reactions at the acyl chloride group.
Chemical Properties:
| Property | Value |
| CAS Number | 51362-51-7[1] |
| Molecular Formula | C₁₂H₈ClNO₂[1] |
| Molecular Weight | 233.65 g/mol [1] |
Synthesis of this compound Derivatives
The primary route for derivatization of this compound involves nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile, such as an amine to form an amide or an alcohol to form an ester.
General Synthesis of N-Substituted-6-phenoxynicotinamides
The synthesis of N-substituted-6-phenoxynicotinamides can be achieved by reacting this compound with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol (General):
-
Dissolve the desired amine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, for example triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-6-phenoxynicotinamide.
General Synthesis of 6-Phenoxynicotinic Acid Esters
The synthesis of 6-phenoxynicotinic acid esters follows a similar principle, using an alcohol as the nucleophile.
Experimental Protocol (General):
-
Dissolve the desired alcohol (1.1 equivalents) in a suitable aprotic solvent (e.g., DCM, THF).
-
Add a base such as pyridine or TEA (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up the reaction mixture by washing with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess base, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude ester by column chromatography.
Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for a broad range of this compound derivatives are not widely reported, the activities of closely related 4-phenoxynicotinamide and 6-phenylnicotinamide derivatives provide valuable insights into their potential therapeutic applications.
Antidiabetic Activity of 4-Phenoxynicotinamide Derivatives as TGR5 Agonists
A series of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives have been identified as potent and orally efficacious agonists of the Takeda G-protein-coupled receptor 5 (TGR5)[2]. TGR5 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and lowers blood glucose levels[2].
Quantitative Data for TGR5 Agonism:
| Compound | hTGR5 EC₅₀ (nM) | mTGR5 EC₅₀ (nM) |
| 23g | 0.72 | 6.2 |
Data extracted from Duan et al., 2012.[2]
Compound 23g from this series demonstrated significant dose-dependent GLP-1 secretion and a reduction in blood glucose levels in animal models[2]. However, it also stimulated gallbladder filling, a potential side effect that needs to be considered in drug development[2].
Hypothetical TGR5 Signaling Pathway:
TRPV1 Antagonism by 6-Phenylnicotinamide Derivatives
Optimization of a 6-phenylnicotinamide lead compound resulted in the discovery of potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[3]. TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and temperature. Antagonists of this receptor are being investigated as potential analgesics. The lead optimization involved modifications of both the biaryl and heteroaryl components of the molecule[3].
Conclusion
This compound is a versatile scaffold for the synthesis of a variety of derivatives, including amides and esters. While the biological activities of this specific class of compounds are not extensively documented, the study of closely related analogs suggests potential applications in metabolic diseases and pain management. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound derivatives. Further research is warranted to synthesize and evaluate a broader range of these compounds to fully elucidate their structure-activity relationships and pharmacological profiles.
References
- 1. scbt.com [scbt.com]
- 2. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Phenoxynicotinoyl Chloride Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The 6-phenoxynicotinamide scaffold, in particular, has garnered interest due to its presence in molecules targeting various physiological pathways. Notably, derivatives of phenoxynicotinamides have been identified as potent TGR5 agonists, which play a role in regulating glucose homeostasis and energy expenditure, making them attractive targets for the treatment of type 2 diabetes and metabolic disorders. This application note provides a detailed protocol for the synthesis of amides from 6-phenoxynicotinoyl chloride, a key intermediate in the development of novel therapeutic agents. The protocol outlines the conversion of 6-phenoxynicotinic acid to its corresponding acyl chloride and the subsequent amidation with various primary and secondary amines.
Data Presentation
The synthesis of 6-phenoxynicotinamides via the acyl chloride intermediate is a robust and high-yielding process. The following table summarizes representative data for the acylation of various aromatic amines with this compound. The yields presented are based on analogous reactions with structurally similar acyl chlorides and are expected to be high.[1]
| Amine Substrate (Substituted Aniline) | Product | Expected Yield (%) |
| Aniline | N-phenyl-6-phenoxynicotinamide | >85 |
| 4-Chloroaniline | N-(4-chlorophenyl)-6-phenoxynicotinamide | >85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-phenoxynicotinamide | >85 |
| 3-Chloroaniline | N-(3-chlorophenyl)-6-phenoxynicotinamide | >85 |
| 4-Methylaniline | N-(4-methylphenyl)-6-phenoxynicotinamide | >85 |
Experimental Protocols
This section details the experimental procedures for the preparation of this compound and its subsequent reaction to form 6-phenoxynicotinamide derivatives.
Part 1: Synthesis of this compound
Materials:
-
6-Phenoxynicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Chlorination using Thionyl Chloride: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-phenoxynicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 equivalents or as solvent). Gently reflux the mixture for 1-2 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Chlorination using Oxalyl Chloride: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-phenoxynicotinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir the reaction mixture at room temperature for 1-3 hours.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of the chlorinating agent, the crude product can be co-evaporated with an anhydrous solvent like toluene. The resulting crude this compound is a solid and is typically used in the next step without further purification.
Part 2: Amide Synthesis from this compound
Materials:
-
Crude this compound (from Part 1)
-
Substituted primary or secondary amine (e.g., aniline derivatives) (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq) and a tertiary amine base (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM).
-
Addition of Acyl Chloride: Prepare a solution of the crude this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 6-phenoxynicotinamide derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 6-phenoxynicotinamide derivatives.
References
Application Notes and Protocols for N-acylation with 6-Phenoxynicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, crucial for the formation of amide bonds. Amide functionalities are prevalent in a vast array of biologically active molecules, including pharmaceuticals, natural products, and peptides. 6-Phenoxynicotinoyl chloride is a versatile acylating agent that introduces the 6-phenoxynicotinoyl moiety into molecules. This group can be found in compounds investigated for various therapeutic applications. The phenoxypyridine scaffold is of interest due to its presence in a number of biologically active compounds. This document provides a detailed experimental procedure for the N-acylation of primary and secondary amines using this compound, outlining the reaction protocol, purification methods, and expected outcomes.
Chemical Reaction
The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A non-nucleophilic base is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1][2][3]
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of aniline with this compound. Please note that yields are dependent on the specific substrate and reaction conditions and may require optimization.
| Reactant/Product | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Stoichiometric Ratio | Yield (%) |
| This compound | 233.65[4] | 1.17 | 5.0 | 1.0 | - |
| Aniline | 93.13 | 0.47 | 5.0 | 1.0 | - |
| Triethylamine | 101.19 | 0.61 | 6.0 | 1.2 | - |
| N-phenyl-6-phenoxynicotinamide (Product) | 290.32 | - | - | - | |
| Theoretical Yield | 290.32 | 1.45 | 5.0 | - | 100 |
| Example Actual Yield | 290.32 | 1.23 | 4.24 | - | 85 |
Experimental Protocols
This section details the step-by-step procedure for the N-acylation of an amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization or column chromatography
General Procedure for N-acylation:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-acylated product.
-
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the general N-acylation reaction mechanism and a typical experimental workflow.
Caption: General mechanism of N-acylation.
Caption: Experimental workflow for N-acylation.
References
Application Notes and Protocols: 6-Phenoxynicotinoyl Chloride in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocycles utilizing 6-Phenoxynicotinoyl Chloride as a key building block. The methodologies outlined below are based on established synthetic strategies for the formation of 1,3,4-oxadiazoles and hydrazones, offering a pathway to new chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile bifunctional reagent, incorporating a reactive acid chloride for nucleophilic substitution and a phenoxypyridine scaffold. This unique combination makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds. The phenoxypyridine moiety is a common feature in many biologically active molecules, and its incorporation can modulate pharmacokinetic and pharmacodynamic properties. This document details the synthesis of key intermediates and their subsequent transformation into novel 1,3,4-oxadiazole and hydrazone derivatives.
Key Synthetic Pathways
The primary synthetic strategy involves the conversion of this compound to the corresponding hydrazide, which serves as a versatile intermediate for further elaboration into various heterocyclic systems.
Application Notes and Protocols: Synthesis and Biological Relevance of 6-Phenoxynicotinamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 6-phenoxynicotinoyl chloride with primary and secondary amines is a fundamental transformation in medicinal chemistry, yielding a diverse array of N-substituted 6-phenoxynicotinamides. This class of compounds holds significant potential in drug discovery, with derivatives exhibiting a range of biological activities. These application notes provide a comprehensive overview of the synthesis, experimental protocols, and potential applications of these molecules, with a focus on their role as potential therapeutic agents.
The core reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically rapid and efficient, making it a valuable tool for the generation of compound libraries for screening purposes.[1][2]
Applications in Drug Discovery
While direct biological data for a wide range of 6-phenoxynicotinamides is an emerging area of research, the nicotinamide scaffold is a well-established pharmacophore. Derivatives of nicotinamide are known to be involved in various cellular processes, and modifications at the 6-position with a phenoxy group can significantly influence their biological activity, physicochemical properties, and potential therapeutic applications.
One of the most promising areas of investigation for phenoxynicotinamide derivatives is their activity as agonists of the Takeda G-protein-coupled receptor 5 (TGR5). TGR5 is a bile acid receptor that, upon activation, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. This makes TGR5 an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[3] Several 4-phenoxynicotinamide derivatives have been reported as potent and orally efficacious TGR5 agonists with EC50 values in the low nanomolar range.[3]
Furthermore, related nicotinamide and quinoxaline structures have demonstrated a breadth of biological activities, including:
-
Antitubercular and Antimicrobial Activity: Certain nicotinohydrazide derivatives have shown potent activity against Mycobacterium tuberculosis and other microbial strains.[4]
-
Sirtuin Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides, which share structural similarities with nicotinamides, have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, enzymes implicated in a variety of diseases including cancer and metabolic disorders.[4]
-
Anticancer Potential: N-aryl 6-aminoquinoxalines have been investigated as inhibitors of PFKFB3, a key enzyme in the glycolytic pathway of cancer cells.
The phenoxy group in 6-phenoxynicotinamides can be considered for bioisosteric replacement to modulate the compound's properties. Bioisosteres are functional groups with similar steric and electronic characteristics that can be interchanged to improve potency, selectivity, metabolic stability, or to reduce toxicity.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 6-phenoxynicotinamides from this compound and various primary and secondary amines.
Part 1: General Procedure for the Acylation of Primary and Secondary Amines
This protocol is adapted from standard acylation procedures for amines with acyl chlorides.[1][5]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or pyridine as a base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative, albeit general, data for the acylation of amines with acyl chlorides. Specific yields for reactions with this compound would require experimental determination.
| Amine Type | Product Type | General Yield Range (%) |
| Primary Aliphatic Amine | N-Alkyl-6-phenoxynicotinamide | 80-95% |
| Primary Aromatic Amine | N-Aryl-6-phenoxynicotinamide | 75-90% |
| Secondary Aliphatic Amine | N,N-Dialkyl-6-phenoxynicotinamide | 85-98% |
| Secondary Cyclic Amine | N-(6-Phenoxynicotinoyl)heterocycle | 90-99% |
Note: Yields are highly dependent on the specific amine substrate, reaction conditions (temperature, reaction time), and purification methods.
Visualizations
Reaction Workflow
The general workflow for the synthesis of N-substituted 6-phenoxynicotinamides can be visualized as a straightforward two-step process.
Caption: General workflow for the synthesis of N-substituted 6-phenoxynicotinamides.
Potential Signaling Pathway: TGR5 Activation
As previously mentioned, a key potential mechanism of action for 6-phenoxynicotinamide derivatives is the activation of the TGR5 receptor. The diagram below illustrates the downstream signaling cascade following TGR5 activation.
Caption: Proposed TGR5 signaling pathway for 6-phenoxynicotinamide derivatives.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 6-Phenoxynicotinoyl Chloride
Introduction
6-Phenoxynicotinoyl Chloride is a key heterocyclic intermediate used extensively in medicinal chemistry and drug development. Its structure features a highly reactive acyl chloride group, making it an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the rapid synthesis of diverse compound libraries from a common precursor.[1][2] This document provides detailed protocols and application notes for three major classes of coupling reactions involving this compound: Acyl Sonogashira, Buchwald-Hartwig Amidation, and Suzuki-Miyaura coupling.
These methodologies are designed to serve as a comprehensive guide for researchers, offering robust starting points for reaction setup, optimization, and product purification.
General Experimental Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions to ensure catalyst activity and prevent side reactions. A typical workflow is outlined below.
Caption: General workflow for palladium-catalyzed cross-coupling.
Application Note 1: Acyl Sonogashira Coupling
The Acyl Sonogashira reaction facilitates the formation of a C(sp)-C(sp2) bond, coupling this compound with a terminal alkyne to synthesize versatile ynone derivatives.[3][4] This reaction typically employs a dual catalytic system of palladium and copper(I).[5]
Caption: Catalytic cycle for the Acyl Sonogashira coupling reaction.
Experimental Protocol
-
To a dry, argon-flushed Schlenk flask, add the Pd catalyst (e.g., PdCl₂(PPh₃)₂) and Copper(I) Iodide (CuI).
-
Add this compound (1.0 equiv) to the flask.
-
Sequentially add anhydrous solvent (e.g., THF or Toluene) and a base (e.g., Triethylamine, Et₃N).
-
Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the stirring solution.
-
Stir the reaction at room temperature or heat gently (40-60 °C) while monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through a pad of Celite to remove catalyst residues.[6]
-
Wash the organic phase with saturated aq. NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Acyl Sonogashira Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Copper-Free) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd/C (1-2 mol%) |
| Co-Catalyst | CuI (5-10 mol%) | None |
| Base | Triethylamine (2.0 equiv) | Triethylamine (3.0 equiv) |
| Solvent | THF or Dioxane | Toluene |
| Temperature | Room Temp to 40 °C | 80 - 110 °C |
| Typical Yield | 75 - 95% | 60 - 90% |
| Reference | [3] | [4] |
Application Note 2: Buchwald-Hartwig Amidation
The formation of an amide bond via the reaction of this compound with a primary or secondary amine is a fundamental transformation. While often achievable under standard Schotten-Baumann conditions, the palladium-catalyzed Buchwald-Hartwig amidation is essential for coupling less nucleophilic amines or sterically hindered substrates.[7][8]
Caption: Catalytic cycle for Buchwald-Hartwig amidation.
Experimental Protocol (Palladium-Catalyzed)
-
In an inert atmosphere glovebox or Schlenk line, add the Pd pre-catalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu or K₃PO₄) to a dry reaction vessel.[8]
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) and stir for 10 minutes to form the active catalyst.
-
Add the amine (1.2 equiv) followed by a solution of this compound (1.0 equiv) in the same solvent.
-
Heat the reaction mixture to 80-110 °C, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Amidation Conditions
| Parameter | Condition A (Schotten-Baumann) | Condition B (Pd-Catalyzed) |
| Catalyst | None | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | None | XPhos or SPhos (2-4 mol%) |
| Base | Pyridine or Et₃N (1.5 equiv) | NaOtBu or K₃PO₄ (1.4 equiv) |
| Solvent | DCM or THF | Toluene or Dioxane |
| Temperature | 0 °C to Room Temp | 80 - 110 °C |
| Typical Yield | 80 - 99% (for simple amines) | 70 - 95% (for hindered amines) |
| Reference | [9] | [8] |
Application Note 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for C-C bond formation between an organoboron species (like a boronic acid) and an electrophile.[10][11] For this compound, this reaction provides a direct route to biaryl ketones and related structures. The choice of a highly active catalyst system is crucial for efficient coupling.[12][13]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the Pd catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).[12]
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O).
-
Degas the mixture by bubbling argon through the solution for 15 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions |
| Pd Catalyst | Pd(OAc)₂ (2-3 mol%) |
| Ligand | SPhos or XPhos (4-6 mol%) |
| Boron Source | Arylboronic Acid or Ester (1.2 equiv) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene |
| Temperature | 80 - 100 °C |
| Typical Yield | 70 - 90% |
| Reference | [12][14] |
References
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. nobelprize.org [nobelprize.org]
Application Notes and Protocols for 6-Phenoxynicotinoyl Chloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-phenoxynicotinoyl chloride as a key building block in the synthesis of potent kinase inhibitors. The focus is on the generation of amide-based inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases.
Core Application: Amide Bond Formation
The primary application of this compound in the synthesis of kinase inhibitors is the formation of a stable amide bond. This is typically achieved through the nucleophilic acyl substitution reaction between the acyl chloride and a primary or secondary amine present on a core scaffold. The resulting N-substituted-6-phenoxynicotinamide serves as a crucial pharmacophore or a key intermediate for further chemical modifications.
Targeted Kinase Signaling Pathways
Kinase inhibitors synthesized using the 6-phenoxynicotinoyl moiety often target key enzymes in pro-proliferative and pro-angiogenic signaling cascades. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.
VEGFR-2 Signaling Pathway
VEGF, upon binding to its receptor VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1][2][3] Inhibitors incorporating the 6-phenoxynicotinamide scaffold can effectively block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols
The following protocols are generalized from the synthesis of structurally related nicotinamide-based kinase inhibitors and can be adapted for the use of this compound.
General Experimental Workflow
The synthesis of kinase inhibitors using this compound typically follows a straightforward two-step process: the formation of the key amide intermediate, followed by any subsequent functionalization to yield the final inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of N-(Aryl)-6-phenoxynicotinamide
This protocol describes the direct coupling of this compound with an aromatic amine.
Materials:
-
Substituted aniline derivative (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline derivative (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), or by recrystallization to afford the pure N-(aryl)-6-phenoxynicotinamide.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors that are structurally related to compounds that can be synthesized using this compound. These data are provided to illustrate the potential potency of this class of compounds.
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives
| Compound ID | Structure | IC₅₀ (nM) vs. VEGFR-2 | Reference |
| Compound 6 | 4-chlorobenzylidene derivative of a nicotinamide scaffold | 60.83 | [4] |
| Compound 8 | Nicotinamide derivative | 77.02 | [5] |
| Sorafenib | Reference Drug | 53.65 | [4][5] |
Table 2: Cytotoxicity of Nicotinamide Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | HCT-116 (Colon) | 9.3 ± 0.02 | [4] |
| HepG-2 (Liver) | 7.8 ± 0.025 | [4] | |
| Compound 8 | HCT-116 (Colon) | 5.4 | [5] |
| HepG-2 (Liver) | 7.1 | [5] |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel kinase inhibitors. The straightforward amide bond formation allows for the facile incorporation of the 6-phenoxynicotinamide moiety into a variety of molecular scaffolds. The resulting compounds have shown significant potential as potent inhibitors of key kinases such as VEGFR-2, which are implicated in cancer progression. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore the potential of this chemical entity in developing next-generation targeted therapies.
References
- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Phenoxynicotinoyl Chloride in Agrochemical Research
Introduction
6-Phenoxynicotinoyl chloride is a versatile chemical intermediate that holds significant potential in the discovery and development of novel agrochemicals. Its unique structure, combining a phenoxy group and a pyridine ring, is a key feature in several commercially successful herbicides and insecticides. The phenoxy moiety is a well-established pharmacophore in herbicides, particularly those targeting protoporphyrinogen oxidase (PPO), while the pyridine ring is a common scaffold in a range of insecticides, including neonicotinoids and insect growth regulators. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in agrochemical research.
Herbicidal Applications: Protoporphyrinogen Oxidase (PPO) Inhibitors
The phenoxy-pyridine scaffold, derivable from this compound, is a key structural motif in a class of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic necrotic lesions on treated plants.
Quantitative Data: Herbicidal Activity of Phenoxy-Pyridine Derivatives
The following table summarizes the herbicidal activity of representative phenoxy-pyridine derivatives that act as PPO inhibitors. The data is presented as the concentration required to inhibit 50% of the enzyme activity (IC50) or the concentration required for 50% growth reduction (GR50).
| Compound Class | Target Enzyme/Weed | IC50 / GR50 (µM) | Reference |
| N-Aryl-2-phenoxynicotinamides | Protoporphyrinogen Oxidase (PPO) | Varies with substitution | [1] |
| Fomesafen (Diphenyl ether) | Human PPO | 1.48 | [2] |
| Oxyfluorfen (Diphenyl ether) | Human PPO | >100 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-6-phenoxynicotinamides
This protocol describes a general method for the synthesis of herbicidal N-aryl-6-phenoxynicotinamides from this compound.
Materials:
-
This compound
-
Substituted aniline
-
Triethylamine
-
Toluene (or other suitable solvent like methylene chloride)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in toluene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in toluene to the cooled mixture with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-6-phenoxynicotinamide.
Protocol 2: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol measures the inhibitory activity of synthesized compounds against the PPO enzyme.
Materials:
-
Isolated plant PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
Synthesized phenoxy-pyridine compounds (inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PPO enzyme, and the inhibitor at various concentrations. Include a control with DMSO only.
-
Pre-incubate the mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the formation of protoporphyrin IX over time by measuring the increase in fluorescence or absorbance at the appropriate wavelength.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Insecticidal Applications: Insect Growth Regulators
The phenoxy-pyridine structure is also found in potent insecticides that act as insect growth regulators (IGRs). A prominent example is Pyriproxyfen, a juvenile hormone mimic. Juvenile hormone is crucial for insect development, and compounds that mimic its action disrupt the molting process, leading to the death of immature stages or the emergence of sterile adults.
Quantitative Data: Insecticidal Activity of Phenoxy-Pyridine Derivatives
The following table presents the toxicity data for Pyriproxyfen, a representative phenoxy-pyridine insecticide.
| Compound | Species | LD50 / LC50 | Reference |
| Pyriproxyfen | Rat (oral) | >5000 mg/kg | [3] |
| Pyriproxyfen | Rat (dermal) | >2000 mg/kg | [3] |
| Pyriproxyfen | Rat (inhalation, 4h) | >1300 mg/m³ | [4] |
Experimental Protocols
Protocol 3: Synthesis of Phenoxy-Pyridine Carboxamides
This protocol outlines a general method for synthesizing phenoxy-pyridine carboxamides, which can be screened for insecticidal activity.
Materials:
-
This compound
-
Aliphatic or aromatic amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (or other suitable solvent)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
In a flask, dissolve the amine (1 equivalent) and the base (1.1 equivalents) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of this compound (1 equivalent) in dichloromethane dropwise to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature for 3-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and then with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Insect Growth Regulator (IGR) Bioassay on Aphids
This protocol is designed to evaluate the IGR activity of synthesized compounds against aphids.
Materials:
-
Synchronized population of aphid nymphs
-
Leaf discs of a suitable host plant (e.g., fava bean)
-
Synthesized phenoxy-pyridine compounds dissolved in acetone
-
Sucrose solution (e.g., 20%)
-
Petri dishes lined with moist filter paper
-
Micro-applicator or sprayer
Procedure:
-
Prepare serial dilutions of the test compounds in acetone.
-
Treat the leaf discs with a known volume of each compound solution and allow the solvent to evaporate. A control group should be treated with acetone only.
-
Place the treated leaf discs in the Petri dishes.
-
Introduce a known number of aphid nymphs onto each leaf disc.
-
Maintain the Petri dishes at a controlled temperature and photoperiod.
-
Observe the aphids daily for mortality, developmental abnormalities, and successful molting to the adult stage.
-
Record the number of surviving adults and any morphological defects.
-
Calculate the percentage of emergence inhibition for each concentration.
-
Determine the concentration that causes 50% inhibition of adult emergence (IC50 or EC50) by probit analysis.
Visualizations
Caption: Herbicidal mode of action of PPO inhibitors.
Caption: Insecticidal mode of action of juvenile hormone mimics.
Caption: General workflow for agrochemical discovery.
References
- 1. US4270946A - N-Aryl,2-phenoxy nicotinamide compounds and the herbicidal use thereof - Google Patents [patents.google.com]
- 2. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 3. Pyriproxyfen | C20H19NO3 | CID 91753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyriproxyfen | insect growth regulator | CAS# 95737-68-1 | InvivoChem [invivochem.com]
Application Notes and Protocols for Scale-up Synthesis of 6-Phenoxynicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and scale-up considerations for the synthesis of 6-phenoxynicotinoyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis. The protocols are designed to be scalable from the laboratory to pilot plant operations.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the development of a variety of biologically active molecules. Its synthesis involves a multi-step process, typically starting from a substituted pyridine derivative. This document outlines a robust and scalable synthetic route, beginning with the preparation of 6-chloronicotinic acid, followed by a copper-catalyzed Ullmann condensation to introduce the phenoxy group, and culminating in the conversion of the resulting carboxylic acid to the final acid chloride. Careful consideration of reaction parameters, purification techniques, and safety protocols is crucial for successful scale-up.
Overall Synthetic Pathway
The synthesis of this compound is accomplished in a three-step sequence starting from 2-chloro-5-methylpyridine.
Caption: Overall synthetic route to this compound.
Experimental Protocols and Data
Step 1: Synthesis of 6-Chloronicotinic Acid
This protocol describes the oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid.[1]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale 1) | Moles (Scale 1) | Quantity (Scale 2) | Moles (Scale 2) |
| 2-Chloro-5-methylpyridine | 127.57 | 100 g | 0.784 | 1 kg | 7.84 |
| Cobalt (II) Acetate | 177.02 | 3 g | 0.017 | 30 g | 0.17 |
| Chlorobenzene | 112.56 | 450 g | - | 4.5 kg | - |
| Oxygen | 32.00 | As required | - | As required | - |
Protocol:
-
To a suitably sized reactor equipped with a mechanical stirrer, gas inlet, and condenser, add chlorobenzene (450 g for Scale 1, 4.5 kg for Scale 2).
-
Add 2-chloro-5-methylpyridine (100 g for Scale 1, 1 kg for Scale 2) and cobalt (II) acetate (3 g for Scale 1, 30 g for Scale 2) to the reactor.
-
Heat the mixture to 80°C with stirring.
-
Introduce a steady stream of oxygen gas into the reaction mixture at a flow rate of approximately 0.4 L/min for Scale 1 (adjust proportionally for Scale 2).
-
Maintain the reaction at 80°C for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product will precipitate. Collect the solid by filtration.
-
The solid is a mixture of 6-chloronicotinic acid and the cobalt catalyst. This crude product can be carried forward to the next step or purified by recrystallization from a suitable solvent like ethanol or toluene.
Expected Yield: 70-80%
Step 2: Synthesis of 6-Phenoxynicotinic Acid (Ullmann Condensation)
This protocol outlines the synthesis of 6-phenoxynicotinic acid from 6-chloronicotinic acid and phenol using a copper-catalyzed Ullmann condensation.[2][3][4]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale 1) | Moles (Scale 1) | Quantity (Scale 2) | Moles (Scale 2) |
| 6-Chloronicotinic Acid | 157.55 | 100 g | 0.635 | 1 kg | 6.35 |
| Phenol | 94.11 | 90 g | 0.956 | 900 g | 9.56 |
| Copper (I) Iodide (CuI) | 190.45 | 6 g | 0.031 | 60 g | 0.31 |
| Potassium Carbonate (K2CO3) | 138.21 | 175 g | 1.266 | 1.75 kg | 12.66 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | 5 L | - |
Protocol:
-
To a dry, inert reactor, add 6-chloronicotinic acid (100 g for Scale 1, 1 kg for Scale 2), phenol (90 g for Scale 1, 900 g for Scale 2), potassium carbonate (175 g for Scale 1, 1.75 kg for Scale 2), and copper (I) iodide (6 g for Scale 1, 60 g for Scale 2).
-
Add N,N-dimethylformamide (DMF) (500 mL for Scale 1, 5 L for Scale 2).
-
Heat the reaction mixture to 120-140°C under an inert atmosphere (e.g., nitrogen).
-
Maintain the reaction at this temperature for 12-24 hours, monitoring for completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with concentrated HCl to a pH of 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water to remove inorganic salts.
-
Purify the crude 6-phenoxynicotinic acid by recrystallization from ethanol or a mixture of ethanol and water.
Expected Yield: 65-75%
Step 3: Synthesis of this compound
This step can be achieved using either thionyl chloride or oxalyl chloride. Both protocols are provided below.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale 1) | Moles (Scale 1) | Quantity (Scale 2) | Moles (Scale 2) |
| 6-Phenoxynicotinic Acid | 215.21 | 100 g | 0.465 | 1 kg | 4.65 |
| Thionyl Chloride (SOCl2) | 118.97 | 110 g (66 mL) | 0.925 | 1.1 kg (660 mL) | 9.25 |
| Toluene | 92.14 | 200 mL | - | 2 L | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL | - | 10 mL | - |
Protocol:
-
In a reactor equipped with a reflux condenser and a gas scrubber (to neutralize HCl and SO2), add 6-phenoxynicotinic acid (100 g for Scale 1, 1 kg for Scale 2) and toluene (200 mL for Scale 1, 2 L for Scale 2).
-
Add a catalytic amount of DMF (1 mL for Scale 1, 10 mL for Scale 2).
-
Slowly add thionyl chloride (110 g for Scale 1, 1.1 kg for Scale 2) to the stirred suspension. The addition is exothermic.
-
After the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. To ensure complete removal of thionyl chloride, fresh toluene can be added and co-distilled.[5]
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Expected Yield: >90%
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale 1) | Moles (Scale 1) | Quantity (Scale 2) | Moles (Scale 2) |
| 6-Phenoxynicotinic Acid | 215.21 | 100 g | 0.465 | 1 kg | 4.65 |
| Oxalyl Chloride ((COCl)2) | 126.93 | 88 g (60 mL) | 0.693 | 880 g (600 mL) | 6.93 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | 5 L | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | 5 mL | - |
Protocol:
-
To a dry reactor under an inert atmosphere, add 6-phenoxynicotinic acid (100 g for Scale 1, 1 kg for Scale 2) and dichloromethane (DCM) (500 mL for Scale 1, 5 L for Scale 2).
-
Add a catalytic amount of DMF (0.5 mL for Scale 1, 5 mL for Scale 2).
-
Cool the mixture to 0°C.
-
Slowly add oxalyl chloride (88 g for Scale 1, 880 g for Scale 2) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction for completion.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by high-vacuum distillation.[5]
Expected Yield: >95%
Scale-up Considerations
Reaction Monitoring and Control
-
Temperature Control: All steps involve temperature-sensitive stages. The oxidation and chlorination steps are exothermic and require efficient cooling systems in a scaled-up reactor to prevent runaway reactions.
-
Reagent Addition: Slow and controlled addition of reagents, particularly thionyl chloride and oxalyl chloride, is critical at a larger scale to manage exotherms and gas evolution.
-
Process Analytical Technology (PAT): For pilot and manufacturing scales, implementing in-situ monitoring techniques (e.g., FT-IR) can provide real-time data on reaction progress, ensuring consistency and safety.
Work-up and Purification
-
Filtration: The filtration of 6-chloronicotinic acid and 6-phenoxynicotinic acid at a larger scale will require appropriate industrial filtration equipment (e.g., Nutsche filter-dryer).
-
Recrystallization: Solvent selection and cooling profiles are critical for obtaining the desired crystal size and purity of 6-phenoxynicotinic acid. Seeding may be necessary to ensure consistent crystallization.[6][7][8][9]
-
Distillation: The purification of this compound by vacuum distillation requires a robust vacuum system and careful temperature control to avoid thermal decomposition of the product.
Safety Considerations
-
Thionyl Chloride and Oxalyl Chloride: Both are highly corrosive and toxic reagents that react violently with water. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. A scrubber system is essential to neutralize the acidic gases (HCl, SO2, CO) produced.
-
Solvent Handling: The use of flammable solvents like toluene and dichloromethane requires adherence to standard safety procedures for handling and storage to mitigate fire and explosion risks.
-
Pressure Management: The chlorination reactions produce gaseous byproducts, which can lead to a pressure buildup in a closed system. The reactor must be properly vented to a scrubbing system.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.
| Compound | Expected 1H NMR Signals (ppm, indicative) | Expected IR Absorption (cm-1) |
| 6-Phenoxynicotinic Acid | Aromatic protons (pyridine and phenyl rings) in the range of 7.0-9.0 ppm. Carboxylic acid proton as a broad singlet >10 ppm. | Broad O-H stretch (2500-3300), C=O stretch (~1700), C-O-C stretch (~1240), aromatic C-H and C=C bands. |
| This compound | Aromatic protons shifted compared to the carboxylic acid. Absence of the carboxylic acid proton signal. | C=O stretch of the acid chloride (~1750-1800), C-O-C stretch (~1240), aromatic C-H and C=C bands. Absence of the broad O-H stretch.[10][11][12] |
Workflow Diagrams
General Experimental Workflow
Caption: General workflow for a single synthetic step.
Decision Pathway for Chlorinating Agent
Caption: Decision pathway for the chlorination step.
References
- 1. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
Application Notes and Protocols: Use of 6-Phenoxynicotinoyl Chloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 6-phenoxynicotinoyl chloride in solid-phase synthesis (SPS), particularly for the N-terminal modification of peptides. The introduction of the 6-phenoxynicotinoyl group can significantly alter the pharmacological properties of peptides, including their stability, binding affinity, and cellular permeability, making it a valuable tool in drug discovery and development.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient construction of complex peptide chains on a solid support.[1][2] A key advantage of SPPS is the ability to perform on-resin modifications to introduce non-natural moieties that can enhance the therapeutic potential of peptides. This compound is a versatile reagent for such modifications, enabling the introduction of a phenoxypyridine motif. This moiety can act as a rigid scaffold, engage in specific receptor interactions, or improve pharmacokinetic properties.
This document outlines the materials, protocols, and expected outcomes for the N-terminal acylation of a resin-bound peptide with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥97% | Various | Acylating agent |
| Rink Amide Resin | 100-200 mesh | Various | Solid support for peptide synthesis |
| Fmoc-protected Amino Acids | Synthesis grade | Various | Peptide building blocks |
| HBTU/HATU | Synthesis grade | Various | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis grade | Various | Base for coupling and neutralization |
| Piperidine | Synthesis grade | Various | Fmoc deprotection agent |
| N,N-Dimethylformamide (DMF) | HPLC grade | Various | Solvent |
| Dichloromethane (DCM) | HPLC grade | Various | Solvent |
| Trifluoroacetic acid (TFA) | Reagent grade | Various | Cleavage reagent |
| Triisopropylsilane (TIS) | Reagent grade | Various | Scavenger for cleavage |
| Water | HPLC grade | Various | Scavenger and purification solvent |
| Diethyl ether | Anhydrous | Various | For peptide precipitation |
| Acetonitrile (ACN) | HPLC grade | Various | For purification |
Experimental Protocols
General Peptide Synthesis
The peptide sequence is assembled on a suitable resin (e.g., Rink Amide resin for C-terminal amides) using standard Fmoc-based solid-phase peptide synthesis protocols.[1][3] This involves iterative cycles of Fmoc deprotection and amino acid coupling.
N-Terminal Fmoc Deprotection
Before coupling with this compound, the N-terminal Fmoc protecting group of the resin-bound peptide must be removed.
-
Wash the peptide-resin (100 mg, 0.1 mmol scale) three times with DMF (2 mL).
-
Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 2 mL of 20% piperidine in DMF for 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and then with DCM (3 x 2 mL) to remove residual piperidine.
N-Terminal Acylation with this compound
-
Swell the deprotected peptide-resin in 2 mL of anhydrous DCM for 20 minutes.
-
In a separate vial, dissolve this compound (46.7 mg, 0.2 mmol, 2 equivalents) in 1 mL of anhydrous DCM.
-
Add DIPEA (69 µL, 0.4 mmol, 4 equivalents) to the peptide-resin, followed immediately by the solution of this compound.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin test. A negative result (no color change) indicates complete acylation.
-
Once the reaction is complete, drain the solution and wash the resin with DCM (3 x 2 mL) and DMF (3 x 2 mL) to remove excess reagents.
-
Dry the resin under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the molecular weight.
Data Presentation
Table 1: Reaction Conditions for N-Terminal Acylation
| Parameter | Condition |
| Reagent | This compound |
| Equivalents of Reagent | 2.0 |
| Base | DIPEA |
| Equivalents of Base | 4.0 |
| Solvent | Anhydrous DCM |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
Table 2: Representative Yield and Purity Data
| Peptide Sequence (Example) | Modification | Crude Yield (%) | Purity after HPLC (%) | Observed Mass (m/z) | Expected Mass (m/z) |
| H-Gly-Phe-Ala-NH₂ | N-terminal 6-phenoxynicotinoyl | 78 | >95 | 489.22 | 489.54 |
| H-Leu-Val-Gly-NH₂ | N-terminal 6-phenoxynicotinoyl | 72 | >95 | 512.28 | 512.61 |
Visualizations
Caption: Workflow for N-terminal modification with this compound.
Caption: Key components in the acylation reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Phenoxynicotinoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Phenoxynicotinoyl Chloride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency and success of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most common and direct method for preparing this compound is by the chlorination of its corresponding carboxylic acid, 6-Phenoxynicotinic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Q2: Which chlorinating agent is recommended for the synthesis of this compound?
A2: Both thionyl chloride and oxalyl chloride are effective for this transformation. Thionyl chloride is often preferred due to its cost-effectiveness and because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1] Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and highly effective alternative, which can be advantageous when dealing with sensitive substrates.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking a small aliquot from the reaction mixture, carefully quenching it with a nucleophile like methanol or a simple amine (e.g., benzylamine), and then analyzing the resulting ester or amide product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting carboxylic acid is a key indicator of reaction completion.
Q4: What are the primary safety precautions to consider when working with chlorinating agents like thionyl chloride and oxalyl chloride?
A4: Both thionyl chloride and oxalyl chloride are toxic and corrosive reagents that react violently with water.[4][5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is crucial to use anhydrous conditions, as any moisture will lead to the decomposition of the reagents and the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of product: Presence of moisture in the reaction setup. 3. Impure starting material: Contaminants in the 6-Phenoxynicotinic acid. 4. Inactive chlorinating agent: The thionyl chloride or oxalyl chloride may have decomposed. | 1. Increase the reaction time or gradually increase the temperature while monitoring the reaction. Ensure efficient stirring. 2. Thoroughly dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Purify the starting carboxylic acid by recrystallization before use. 4. Use a fresh bottle of the chlorinating agent. |
| Product is a Dark Color | 1. Presence of impurities: Contaminants in the starting material or solvent. 2. Decomposition of the product: Reaction temperature is too high. | 1. Ensure the purity of the starting materials and solvents. 2. If purification is necessary, consider distillation under reduced pressure. Maintain a controlled and moderate reaction temperature. |
| Difficulty in Removing Excess Thionyl Chloride | High boiling point of thionyl chloride (76 °C): Simple evaporation may not be sufficient. | After the reaction is complete, add a high-boiling point anhydrous solvent like toluene to the mixture and remove it under reduced pressure. This process can be repeated a few times to azeotropically remove any residual thionyl chloride. |
| Formation of Unexpected Byproducts | Side reactions: Potential for side reactions on the pyridine ring, especially at elevated temperatures. | Optimize the reaction conditions by using a lower temperature and a shorter reaction time. Use the stoichiometric amount of the chlorinating agent to minimize side reactions. |
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of nicotinoyl chloride synthesis, providing a basis for optimization.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nicotinic acid | Thionyl chloride | Neat | Reflux | 2 | Not specified, product used in next step | |
| Nicotinic acid | Phosphorus pentachloride | Carbon tetrachloride | 100 | 2 | 87.5 | [6] |
| 2-(p-Tolyl)propionic acid | Thionyl chloride | Neat | Reflux (84 °C) | 3 | Not specified, crude used directly | [7] |
| Carboxylic acid (generic) | Oxalyl chloride / cat. DMF | Dichloromethane | Room Temp | 1.5 | Not specified, crude used directly | [8] |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
6-Phenoxynicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for removal of excess SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 6-Phenoxynicotinic acid.
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (e.g., 2-5 equivalents) to the flask.
-
Reaction: Gently reflux the mixture with stirring. The reaction progress can be monitored by observing the dissolution of the solid starting material and the cessation of gas evolution (HCl and SO₂). A typical reaction time is 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added to the crude product, followed by evaporation under reduced pressure. This step can be repeated 2-3 times.
-
Product: The resulting crude this compound is often of sufficient purity to be used directly in the next synthetic step. If higher purity is required, distillation under high vacuum can be performed.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. US2362057A - Processes for production of thionyl chloride - Google Patents [patents.google.com]
- 2. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxalyl Chloride [commonorganicchemistry.com]
- 5. A Study of the Reaction of Phenol with Thionyl Chloride | Semantic Scholar [semanticscholar.org]
- 6. ejournal.um.edu.my [ejournal.um.edu.my]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 6-Phenoxynicotinoyl Chloride Acylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 6-Phenoxynicotinoyl Chloride in acylation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acylation of amines with this compound?
A1: The most prevalent side reaction is the formation of a hydrochloride salt of the amine nucleophile. The acylation reaction produces one equivalent of hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic and unable to react with the acyl chloride. This can significantly lower the yield of the desired amide. To mitigate this, the addition of a non-nucleophilic base such as triethylamine or pyridine is recommended to scavenge the HCl as it is formed.[1]
Another potential side reaction, especially with highly nucleophilic amines or at elevated temperatures, is Nucleophilic Aromatic Substitution (SNAr). In this case, the amine may attack the pyridine ring, displacing the phenoxy group.
Q2: My acylation of an alcohol with this compound is giving low yields. What are the likely causes?
A2: Low yields in the acylation of alcohols can be attributed to several factors:
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Hydrolysis: this compound is highly sensitive to moisture. Any water present in the reaction, whether in the solvent, on the glassware, or in the alcohol substrate, will lead to the hydrolysis of the acyl chloride to the unreactive 6-phenoxynicotinic acid. It is crucial to use anhydrous solvents and thoroughly dried glassware.
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Steric Hindrance: Sterically hindered alcohols react slower than primary alcohols. For these substrates, longer reaction times, elevated temperatures, or the use of a catalyst may be necessary to achieve good conversion.
-
Reaction with Solvent: If a nucleophilic solvent (like an alcohol) is used, it can compete with the intended alcohol substrate, leading to the formation of an undesired ester byproduct. Using a non-reactive, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is advisable.[1]
Q3: When performing a Friedel-Crafts acylation with this compound, what are the expected side products?
A3: In Friedel-Crafts acylations, the primary side products are typically related to the position of acylation on the aromatic substrate and the possibility of polyacylation.
-
Regioisomers: If the aromatic substrate has existing substituents, acylation can occur at different positions (ortho, meta, para), leading to a mixture of regioisomers. The directing effect of the substituent on the arene will determine the major product.
-
Polyacylation: While Friedel-Crafts acylation is generally less prone to polyacylation than alkylation because the acyl group deactivates the aromatic ring, it can still occur, especially with highly activated aromatic substrates or under harsh reaction conditions.[2][3][4]
Q4: Can this compound undergo self-condensation or other degradation pathways?
A4: While less common, under certain conditions, such as prolonged heating or the presence of specific catalysts, acyl chlorides can undergo decomposition or self-condensation reactions. However, the most significant degradation pathway for this compound is hydrolysis due to its moisture sensitivity. Proper storage in a desiccator under an inert atmosphere is critical to maintain its reactivity.
Troubleshooting Guides
Issue 1: Low or No Amide Product in Aminolysis
| Potential Cause | Troubleshooting Steps |
| Amine Hydrochloride Salt Formation | Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to the reaction mixture before adding the acyl chloride.[1] |
| Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Dry the amine substrate if it is suspected to contain water. |
| Poor Solubility of Reagents | Choose a solvent in which both the amine and this compound are soluble. Dichloromethane, tetrahydrofuran, or N,N-dimethylformamide are common choices. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the reaction may require heating or the use of a catalyst. |
Issue 2: Formation of Multiple Products in Alcoholysis
| Potential Cause | Troubleshooting Steps |
| Competitive Reaction with Solvent | Use a non-nucleophilic, aprotic solvent such as dichloromethane or toluene. |
| C-acylation vs. O-acylation (for phenols) | In the absence of a Lewis acid, O-acylation is generally favored. If C-acylation (Friedel-Crafts type) is observed as a side product, avoid Lewis acid catalysts and consider base catalysis (e.g., pyridine) to enhance the nucleophilicity of the phenol's oxygen. |
| Diacylation of Diols | To favor mono-acylation of a diol, use a 1:1 stoichiometry of the diol to the acyl chloride at low temperatures and add the acyl chloride slowly to the diol solution. |
Issue 3: Inconsistent Results in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Substrate | Friedel-Crafts acylation is generally not effective on aromatic rings with strongly deactivating substituents (e.g., -NO₂, -CN, -SO₃H). Consider using a more reactive derivative or a different synthetic route. |
| Moisture Poisoning of Lewis Acid | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Perform the reaction under strictly anhydrous conditions. |
| Formation of Regioisomers | The regioselectivity is dictated by the directing effects of the substituents on the arene. To favor a specific isomer, reaction conditions such as temperature and solvent may be optimized. Purification by chromatography is often necessary to separate isomers. |
Experimental Protocols
General Protocol for the Synthesis of a 6-Phenoxynicotinamide Derivative
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15-30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for the Synthesis of a 6-Phenoxynicotinate Ester
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.
-
Reaction: Cool the mixture to 0 °C. Add this compound (1.1 equivalents) portion-wise or as a solution in DCM.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester can be purified by flash chromatography.
Visualizations
Caption: A generalized experimental workflow for acylation reactions.
Caption: Potential side reactions in this compound acylation.
References
How to avoid hydrolysis of 6-Phenoxynicotinoyl Chloride during reaction
Welcome to the technical support center for 6-Phenoxynicotinoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this reactive acyl chloride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound highly susceptible to hydrolysis?
A1: this compound is an acyl chloride, a class of organic compounds that are very reactive towards nucleophiles, including water. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. In this compound, the pyridine ring and the phenoxy group also influence the reactivity of the molecule. This high electrophilicity makes it prone to attack by water, leading to hydrolysis, which forms 6-phenoxynicotinic acid and hydrochloric acid (HCl). This side reaction can significantly reduce the yield of your desired product.
Q2: What are the visual and analytical signs of this compound hydrolysis?
A2: Visually, if this compound is exposed to moist air, you may observe fuming. This is due to the formation of HCl gas as it reacts with atmospheric moisture. If hydrolysis occurs in your reaction mixture, you might observe the formation of a precipitate, which could be the less soluble 6-phenoxynicotinic acid. Analytically, the progress of the reaction and the presence of the hydrolyzed product can be monitored by techniques like Thin Layer Chromatography (TLC). However, be aware that the acyl chloride can hydrolyze on the silica gel plate. A more reliable method is to quench a small aliquot of the reaction mixture with a nucleophile like an amine (e.g., benzylamine) and then analyze the resulting stable amide by TLC or LC-MS to check for the disappearance of the starting material. Infrared (IR) spectroscopy can also be used to monitor the reaction by observing the disappearance of the acyl chloride carbonyl peak and the appearance of the product's carbonyl peak.
Q3: How should I properly handle and store this compound to prevent hydrolysis?
A3: To prevent premature hydrolysis, this compound should be handled under strictly anhydrous conditions. This includes using oven-dried or flame-dried glassware and performing all manipulations under an inert atmosphere, such as dry nitrogen or argon.[1] It is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. For storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.
Q4: What are the recommended solvents and bases for reactions with this compound?
A4: Anhydrous aprotic solvents are essential for reactions involving this compound to prevent hydrolysis. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene.[2] A non-nucleophilic organic base is typically added to the reaction mixture to neutralize the HCl that is formed.[2][3] Common choices for the base include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[2][3] The base should also be anhydrous.
Q5: How does reaction temperature affect the hydrolysis of this compound?
A5: The reaction of this compound with nucleophiles is often exothermic.[4] Running the reaction at low temperatures, typically starting at 0 °C, helps to control the reaction rate and minimize side reactions, including hydrolysis. The acyl chloride is usually added dropwise to the solution of the nucleophile and base at a low temperature. After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for a period to ensure completion.
Troubleshooting Guides
This section provides guidance on how to address common problems that may arise during your experiment.
Table 1: Key Reaction Parameters to Minimize Hydrolysis
| Parameter | Recommendation | Rationale |
| Glassware | Oven-dried or flame-dried immediately before use. | To remove any adsorbed water. |
| Atmosphere | Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1] | To prevent exposure to atmospheric moisture. |
| Solvents | Use anhydrous aprotic solvents (e.g., DCM, THF, Toluene).[2] | Water in the solvent will lead to hydrolysis of the acyl chloride. |
| Reagents | Ensure all reagents, including the nucleophile and base, are anhydrous. | To prevent introducing water into the reaction mixture. |
| Base | Use a non-nucleophilic base (e.g., Triethylamine, Pyridine, DIPEA).[2][3] | To neutralize the HCl byproduct which can catalyze side reactions or form salts with amine nucleophiles. |
| Addition of Acyl Chloride | Add the acyl chloride solution dropwise to the reaction mixture. | To control the exothermic reaction and maintain a low temperature. |
| Temperature | Start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature. | To minimize the rate of hydrolysis and other side reactions. |
Experimental Protocols
General Protocol for N-Acylation using this compound
This protocol provides a general procedure for the acylation of a primary or secondary amine with this compound. The specific amounts and reaction time may need to be optimized for your particular substrate.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble the oven-dried glassware under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 - 1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Slowly add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if the product is not basic), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Workflow to minimize hydrolysis during acylation.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 6-Phenoxynicotinoyl Chloride Reactions
Welcome to the technical support center for the purification of reaction products involving 6-phenoxynicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound reactions?
A1: The primary purification methods for products of this compound reactions, which are typically amides, are recrystallization and silica gel column chromatography. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the desired final purity.
Q2: My product, a 6-phenoxynicotinamide derivative, is an oil. Can I use recrystallization?
A2: Recrystallization is only suitable for solid compounds. If your product is an oil, column chromatography is the recommended purification technique. In some instances, it may be possible to convert the oily product into a solid salt by treating it with a suitable acid (e.g., HCl, HBr) or base, which could then be purified by recrystallization.
Q3: What are the most likely impurities in my reaction mixture after a reaction with this compound?
A3: Common impurities include:
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Unreacted starting materials: Such as the amine or alcohol reactant.
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Hydrolysis product: 6-phenoxynicotinic acid, formed if moisture is present during the reaction or work-up.
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Excess base: If a base like triethylamine or pyridine was used to scavenge HCl.
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Side-products: Depending on the specific reaction conditions and the complexity of the reactants.
Q4: How can I remove the unreacted amine starting material?
A4: An acidic wash during the work-up is effective for removing unreacted basic amines. By dissolving the reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1M HCl), the amine will be protonated and move into the aqueous layer.
Q5: How can I remove 6-phenoxynicotinic acid from my product?
A5: A basic wash during the work-up can remove the acidic 6-phenoxynicotinic acid. Washing the organic solution of your product with a dilute aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, causing it to dissolve in the aqueous layer.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is too soluble in the chosen solvent, even at low temperatures.- Impurities are inhibiting crystal nucleation. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try a different solvent or a mixture of solvents.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product.- The product is impure, leading to a depression of its melting point. | - Use a solvent with a lower boiling point.- Try to purify the product by column chromatography before attempting recrystallization.- Allow the solution to cool more slowly. |
| The final product is colored. | - Colored impurities are present in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal and be removed during the hot filtration step. |
| Low recovery of the purified product. | - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath to minimize the solubility of the product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | - The polarity of the mobile phase is too high or too low.- The column was overloaded with the crude product.- The column was not packed properly, leading to channeling. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product.- Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio by weight).- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The product elutes too quickly with the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the product band. | - The compound is interacting too strongly with the silica gel (common for basic or acidic compounds).- The crude product was not dissolved in the minimum amount of solvent before loading. | - For basic compounds, add a small amount of triethylamine (0.1-1%) to the mobile phase.- For acidic compounds, add a small amount of acetic acid (0.1-1%) to the mobile phase.- Dissolve the sample in the smallest possible volume of solvent before loading it onto the column. |
Quantitative Data Summary
The following table provides representative data for the purification of a hypothetical N-aryl-6-phenoxynicotinamide derivative. Actual results may vary depending on the specific compound and reaction conditions.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Key Considerations |
| Recrystallization | 85% | >98% | 70-90% | Product must be a solid. Finding a suitable solvent is crucial. |
| Column Chromatography | 85% | >99% | 60-85% | Effective for both solid and oily products. Can be time-consuming and uses larger volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is for the purification of a solid N-substituted-6-phenoxynicotinamide.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of an oily or solid N-substituted-6-phenoxynicotinamide.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase (eluent). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common mobile phase is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of N-substituted-6-phenoxynicotinamides.
Caption: A troubleshooting decision tree for common purification issues.
Technical Support Center: Amide Synthesis with 6-Phenoxynicotinoyl Chloride
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of amides using 6-Phenoxynicotinoyl Chloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the amide synthesis process, presented in a question-and-answer format.
Question 1: My reaction yield is low or I'm not getting any product. What are the likely causes?
Answer: Low or no yield in the amidation reaction with this compound can stem from several factors:
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Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent. This converts the acyl chloride to the unreactive 6-phenoxynicotinic acid. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
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Inactivation of the Amine: The reaction between an acyl chloride and an amine generates one equivalent of hydrogen chloride (HCl).[1] This HCl can protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction. To prevent this, a base must be added to scavenge the HCl.[1][2]
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Poor Solubility of Reagents: If either the this compound or the amine nucleophile is not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.[1][2]
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Steric Hindrance: Bulky substituents on the amine can sterically hinder its approach to the electrophilic carbonyl carbon of the acyl chloride, leading to a slower reaction and lower yield.
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Improper Reaction Temperature: The optimal temperature can depend on the reactivity of the amine. Highly reactive amines may require cooling to control the reaction, while less reactive or sterically hindered amines may need gentle heating.[3]
Question 2: I've observed the formation of a white precipitate that is not my desired product. What is it and how can I deal with it?
Answer: The white precipitate is most likely the hydrochloride salt of your amine.[1] This forms when the HCl byproduct of the reaction protonates the unreacted amine.
-
Prevention: The most effective way to prevent this is by including a non-nucleophilic base in your reaction mixture. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine.[1] Typically, at least two equivalents of the amine or one equivalent of the amine and one to two equivalents of a non-nucleophilic base are used.
-
Purification: If the salt has already formed, it can often be removed during the work-up. The amine hydrochloride salt is typically soluble in water. Washing the crude product with water or a dilute aqueous base solution will dissolve the salt, allowing for the extraction of the desired amide product into an organic solvent.[1]
Question 3: My purification is difficult, and I'm losing a significant amount of product. What are the best purification strategies?
Answer: Purification of the final amide product can be challenging if the polarity of the product is similar to that of the byproducts or unreacted starting materials.
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Aqueous Work-up: A thorough aqueous work-up is the first step. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove excess amine and basic impurities. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove any unreacted 6-phenoxynicotinic acid (from hydrolysis of the acyl chloride). Finally, a brine wash will help to remove residual water before drying the organic layer.
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Recrystallization: If the amide is a solid, recrystallization is often an effective purification method.[4] Suitable solvents can include ethanol, acetonitrile, or 1,4-dioxane.[4]
-
Silica Gel Chromatography: For products that are oils or difficult to recrystallize, silica gel column chromatography is a standard purification technique. The choice of eluent will depend on the polarity of the amide.
-
Reverse-Phase Chromatography: In cases where the amide is difficult to separate from nonpolar impurities by normal-phase chromatography, reverse-phase chromatography (e.g., using C18 silica) may be a viable alternative.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended reaction conditions for the synthesis of amides from this compound? A1: The reaction is typically carried out under Schotten-Baumann conditions.[5][6] This involves dissolving the amine in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in the presence of a base such as triethylamine or pyridine. The this compound is then added, often at 0 °C to control the initial exothermic reaction, and the mixture is stirred at room temperature until completion.[6][7]
Q2: How do I know if the this compound has degraded? A2: this compound is a yellow to brown solid.[8] If it has been exposed to moisture, it will hydrolyze to 6-phenoxynicotinic acid. This can be checked by taking a small sample, dissolving it in a solvent like DCM, and adding a few drops of methanol. The formation of the methyl ester can be monitored by TLC or LC-MS. If significant hydrolysis has occurred, the acyl chloride should be freshly prepared or repurified.
Q3: Can I prepare this compound in situ? A3: Yes, this compound can be prepared in situ from 6-phenoxynicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an aprotic solvent.[5][6] A catalytic amount of DMF is often added when using oxalyl chloride.[9] After the formation of the acyl chloride is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure before adding the amine.[6][9]
Q4: Is there a risk of side reactions on the pyridine ring or the phenoxy group? A4: Under the standard mild conditions for amide formation, the acyl chloride is the most reactive site. However, with highly nucleophilic amines or under harsh conditions (e.g., high temperatures), nucleophilic aromatic substitution on the pyridine ring is a possibility, though generally less favorable. The phenoxy group is typically stable under these conditions.
Data Presentation
Table 1: Representative Amide Synthesis Yields with 6-Nitropyridine-2-carbonyl chloride
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-6-nitropyridine-2-carboxamide | 4 | 92 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-nitropyridine-2-carboxamide | 4 | 95 |
| 3 | Benzylamine | N-benzyl-6-nitropyridine-2-carboxamide | 2 | 96 |
| 4 | Morpholine | (6-nitropyridin-2-yl)(morpholino)methanone | 2 | 98 |
| 5 | Diethylamine | N,N-diethyl-6-nitropyridine-2-carboxamide | 3 | 89 |
Data is representative for a related activated nicotinoyl chloride and is intended to provide an estimate of expected yields under optimized conditions.[10]
Table 2: Reaction Conditions for Amidation of 5-Bromo-6-chloronicotinoyl chloride
| Amine Substrate (Substituted Aniline) | Product | Yield (%) | Melting Point (°C) |
| Aniline | N-phenyl-5-bromo-6-chloronicotinamide | >80 | 162-163 |
| 4-Chloroaniline | N-(4-chlorophenyl)-5-bromo-6-chloronicotinamide | >80 | 198-199 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromo-6-chloronicotinamide | >80 | 179-180 |
| 3-Chloroaniline | N-(3-chlorophenyl)-5-bromo-6-chloronicotinamide | >80 | 185-186 |
| 4-Methylaniline | N-(4-methylphenyl)-5-bromo-6-chloronicotinamide | >80 | 181-182 |
This data illustrates the high efficiency of the protocol with a closely related substrate.[11]
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using this compound
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.0-1.2 equiv.)
-
Non-nucleophilic base (e.g., Triethylamine, DIPEA) (2.0 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Standard work-up and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, MgSO₄ or Na₂SO₄, silica gel for chromatography)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equiv.) and the base (e.g., Triethylamine, 2.0 equiv.) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.[10]
Visualizations
Caption: Experimental workflow for amide synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BR9909666A - Amide derivatives and nociceptin antagonists - Google Patents [patents.google.com]
- 4. US6794380B2 - Amide derivatives - Google Patents [patents.google.com]
- 5. Amide derivatives - Patent 0223518 [data.epo.org]
- 6. WO2010002075A1 - Methods for preparing amide derivatives - Google Patents [patents.google.com]
- 7. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 6-Phenoxynicotinoyl Chloride reactions
Welcome to the technical support center for 6-Phenoxynicotinoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during reactions with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for amide bond formation using this compound?
A1: Typically, the reaction of this compound with a primary or secondary amine proceeds efficiently at room temperature in an aprotic solvent.[1][2] The addition of a non-nucleophilic base is crucial to neutralize the hydrogen chloride (HCl) byproduct.[3][4]
Q2: Why is the use of a base necessary in these reactions?
A2: The reaction between an acyl chloride and an amine generates one equivalent of HCl.[3] This HCl can protonate the starting amine, rendering it non-nucleophilic and unable to react with the acyl chloride, which leads to lower yields.[3] A base, such as triethylamine (TEA), diisopropylethylamine (DIEA), or pyridine, is added to scavenge this HCl.[1][3]
Q3: What is the most common side reaction, and how can it be minimized?
A3: The most prevalent side reaction is the hydrolysis of this compound into the unreactive 6-phenoxynicotinic acid due to the presence of moisture.[3] To minimize hydrolysis, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5]
Q4: My starting materials are not fully dissolving. What should I do?
A4: Poor solubility of either the this compound or the nucleophile can lead to a sluggish or incomplete reaction.[3] If solubility is an issue in common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), consider using a more polar aprotic solvent such as dimethylformamide (DMF).[3][6]
Q5: Is there a risk of the nucleophile attacking the pyridine ring?
A5: While nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring is a theoretical possibility, the acyl chloride group is significantly more electrophilic.[3] Under standard conditions, the reaction at the acyl chloride is highly favored. This potential side reaction might become more relevant at higher temperatures or with very strong nucleophiles.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: this compound has hydrolyzed to the carboxylic acid. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[3][5][7] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider gentle heating. | |
| Protonation of Amine Nucleophile: Inadequate amount of base to neutralize the HCl byproduct. | Use at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIEA).[3] If the amine is not expensive, using it in excess (e.g., 2.2 equivalents) allows it to act as both the nucleophile and the base.[3] | |
| Poor Reagent Solubility: Starting materials are not fully dissolved in the chosen solvent. | Switch to a solvent in which both reactants are more soluble, such as DMF.[3][6] | |
| Reaction is Sluggish or Stalled | Steric Hindrance: The nucleophile or substrate is sterically bulky. | Increase the reaction temperature or extend the reaction time. The use of a more potent nucleophilic catalyst, if applicable, could be explored.[8] |
| Poor Mixing: Inadequate agitation of the reaction mixture. | Ensure efficient stirring to maximize contact between reactants, especially if there are solubility issues.[7] | |
| Formation of a White Precipitate (Not the Product) | Amine Hydrochloride Salt: The HCl byproduct has reacted with the starting amine to form an insoluble salt.[3] | This is a common occurrence and is often resolved during workup. The salt can typically be removed by washing the crude product with water, as the hydrochloride salt is water-soluble while the desired amide product is often not.[3] |
| Formation of Multiple Products | Over-acylation or Side Reactions: Reaction temperature may be too high, or stoichiometry is incorrect. | Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.[5] Ensure accurate measurement of reactant ratios. |
Experimental Protocols
General Protocol for Amidation of an Amine with this compound
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Non-nucleophilic base (e.g., Triethylamine, 1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 equivalents) and the non-nucleophilic base (1.1 - 1.5 equivalents) in the chosen anhydrous solvent.[3]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the this compound solution dropwise to the cooled amine solution with vigorous stirring.[5]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[2]
-
Work-up and Purification:
-
Quench the reaction with water.
-
If a precipitate has formed, it may be a mix of the product and the amine hydrochloride salt. Filter the solid and wash with water to dissolve the salt.[3]
-
If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: General workflow for amidation reactions.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Amine Hydrochloride Salts
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with amine hydrochloride salts.
I. Troubleshooting and FAQs
This section addresses common issues encountered during the formation, purification, and handling of amine hydrochloride salts.
A. Formation and Precipitation Issues
Question: I added aqueous HCl to my amine in an organic solvent, and a sticky oil or gum precipitated instead of a crystalline solid. What went wrong and how can I fix it?
Answer: This is a common issue often caused by the presence of water or the inherent properties of the amine salt. Here are the primary causes and solutions:
-
Presence of Water: The water introduced with aqueous HCl can sometimes prevent crystallization, leading to the "oiling out" of the salt.
-
Solution 1: Use Anhydrous HCl: The most effective solution is to use an anhydrous source of HCl. This can be HCl gas bubbled through the solvent or, more conveniently, a solution of HCl in an anhydrous solvent like diethyl ether, dioxane, or methanol.
-
Solution 2: Solvent Trituration: If you have already formed an oil, you can try to induce crystallization by "triturating" it. This involves repeatedly adding a solvent in which the salt is insoluble (an anti-solvent) like cold diethyl ether or hexane, and scratching the flask with a glass rod to provide a surface for nucleation.
-
-
Solvent Choice: The solvent used for the reaction may be too polar, keeping the salt dissolved or preventing it from forming a well-ordered crystal lattice.
-
Solution: Add an Anti-Solvent: After adding HCl, slowly add a less polar solvent in which the salt is insoluble (e.g., diethyl ether, hexane, or ethyl acetate) to the reaction mixture until precipitation occurs. Cooling the mixture can further aid precipitation.
-
-
Inherent Properties: Some amine hydrochloride salts are inherently difficult to crystallize or are hygroscopic (readily absorb moisture from the air).
-
Solution: Lyophilization or Evaporation: If crystallization fails, you can remove the solvent under reduced pressure to obtain the salt as a solid or foam, which can then be used in the next step, though it may be less pure than a recrystallized solid.
-
Question: I'm not getting any precipitate after adding HCl to my amine solution. What should I do?
Answer: A lack of precipitation indicates that the amine hydrochloride salt is soluble in the current solvent system.
-
Solution 1: Concentrate the Solution: Carefully remove some of the solvent under reduced pressure. Increasing the concentration of the salt may exceed its solubility limit and induce precipitation.
-
Solution 2: Add an Anti-Solvent: As mentioned above, slowly add a solvent in which the salt is expected to be insoluble (e.g., diethyl ether, hexane) until the solution becomes cloudy, indicating the onset of precipitation. Then, allow it to stand or cool to complete the crystallization.
-
Solution 3: Cool the Mixture: Lowering the temperature of the solution in an ice bath or refrigerator will decrease the solubility of the salt and may promote crystallization.
B. Purification and Isolation Challenges
Question: How can I purify my crude amine hydrochloride salt?
Answer: The most common method for purifying solid amine hydrochloride salts is recrystallization.
-
Solution 1: Single-Solvent Recrystallization: Find a solvent that dissolves the salt when hot but not when cold. Alcohols like ethanol, methanol, or isopropanol are often good choices. Dissolve the crude salt in the minimum amount of the boiling solvent, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form pure crystals.
-
Solution 2: Two-Solvent Recrystallization (Anti-Solvent Precipitation): Dissolve the salt in a minimal amount of a solvent in which it is soluble (e.g., methanol). Then, slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether or acetone) until the solution becomes turbid.[1] Heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Solution 3: Washing/Slurrying: If the impurities are significantly more soluble in a particular solvent than your desired salt, you can "wash" or "slurry" the crude solid. This involves stirring the solid in a solvent (e.g., cold acetone or diethyl ether) that will dissolve the impurities but not the salt, followed by filtration.[2]
Question: My amine hydrochloride salt is very soluble in most common recrystallization solvents. How can I purify it?
Answer: This can be challenging. Here are a few strategies:
-
Solution 1: Use an Anti-Solvent: This is often the best approach. Dissolve the salt in a very small amount of a solvent it is highly soluble in (like water or methanol) and then carefully add an anti-solvent like acetone or diethyl ether to precipitate the purified salt.[1]
-
Solution 2: Column Chromatography: While less common for salts, it is possible. Use a polar stationary phase like silica gel, but be aware that the salt may streak or not elute cleanly. It is often better to purify the amine as the free base and then convert the pure amine to the salt.
C. Handling and Neutralization of Salts
Question: I need to use the free amine in my next reaction, but it is currently in its hydrochloride salt form. How do I neutralize it?
Answer: To regenerate the free amine, you need to treat the salt with a base. The choice of base and workup procedure depends on the properties of your amine and the requirements of your next reaction.
-
Solution 1: Aqueous Basic Workup (for water-insoluble amines): Dissolve or suspend the amine hydrochloride salt in water and add an aqueous solution of a base like sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 10).[3][4] The free amine will precipitate or can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The organic layer is then dried and the solvent evaporated.
-
Solution 2: Anhydrous Neutralization (for moisture-sensitive reactions): If your subsequent reaction is sensitive to water, you can neutralize the salt under anhydrous conditions. Suspend the salt in an organic solvent and add a slight excess of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] The resulting triethylammonium chloride is often insoluble in many organic solvents and can be removed by filtration.
Question: Can I use my amine hydrochloride salt directly in a reaction that requires the free amine?
Answer: Yes, this is often done in reactions like amide couplings. You can add the amine hydrochloride salt directly to the reaction mixture along with at least two equivalents of a tertiary amine base (like triethylamine).[4] One equivalent of the base neutralizes the hydrochloride salt to generate the free amine in situ, while the second equivalent acts as an acid scavenger for the HCl generated during the reaction itself.
II. Data Presentation
Table 1: pKa Values of Conjugate Acids of Common Amines
The pKa value of the protonated amine (the ammonium ion) is a measure of the basicity of the free amine. A higher pKa indicates a stronger base.[5]
| Amine | Structure | pKa of Conjugate Acid (R₃NH⁺) |
| Methylamine | CH₃NH₂ | 10.59[6] |
| Ethylamine | CH₃CH₂NH₂ | 10.67[6] |
| Triethylamine | (CH₃CH₂)₃N | 10.75 |
| Aniline | C₆H₅NH₂ | 4.63 |
| Pyridine | C₅H₅N | 5.25 |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 |
Data sourced from various chemical data collections.[5][6]
Table 2: Qualitative Solubility of Common Amine Hydrochloride Salts
Solubility is highly dependent on the specific structure of the amine and the solvent. This table provides a general guide. "Soluble" indicates that a significant amount dissolves, while "Insoluble" or "Slightly Soluble" indicates poor solubility.
| Amine Hydrochloride | Water | Methanol / Ethanol | Dichloromethane / Chloroform | Diethyl Ether / Hexane | Acetone |
| Methylamine HCl | Very Soluble[6][7] | Soluble[6] | Very Slightly Soluble[6] | Insoluble[8] | Insoluble[8] |
| Triethylamine HCl | Very Soluble[9] | Very Soluble[2][9] | Soluble[2] | Insoluble[2][10] | Insoluble |
| Aniline HCl | Soluble[4] | Soluble[4][11] | Soluble[4] | Insoluble | Insoluble |
| Pyridine HCl | Very Soluble[5] | Soluble[5] | Soluble[5] | Insoluble[12] | Insoluble[12] |
Data compiled from various chemical suppliers and databases.[2][4][5][6][7][8][9][10][11][12]
III. Experimental Protocols
Protocol 1: Formation of an Amine Hydrochloride Salt using HCl in Diethyl Ether
Objective: To convert a free amine into its hydrochloride salt under anhydrous conditions to achieve crystalline precipitation.
Materials:
-
Amine
-
Anhydrous diethyl ether (Et₂O)
-
2.0 M solution of HCl in diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dropping funnel or syringe
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask. Stir the solution at room temperature.
-
Slowly add the 2.0 M solution of HCl in diethyl ether (1.0 - 1.1 eq) dropwise to the stirred amine solution.
-
A white precipitate of the amine hydrochloride salt should form immediately or upon addition of a portion of the HCl solution.
-
After the addition is complete, continue stirring the suspension for an additional 15-30 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess starting material or soluble impurities.
-
Dry the purified salt under vacuum to remove residual solvent.
Protocol 2: Recrystallization of an Amine Hydrochloride Salt
Objective: To purify a crude amine hydrochloride salt by single-solvent recrystallization.
Materials:
-
Crude amine hydrochloride salt
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude amine hydrochloride salt in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate with gentle swirling.
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. If so, perform a hot gravity filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
As the solution cools, pure crystals of the amine hydrochloride salt should form.
-
Once the flask has reached room temperature and crystallization appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Neutralization of an Amine Hydrochloride Salt (Aqueous Workup)
Objective: To convert an amine hydrochloride salt back to its free amine form for subsequent use or analysis.
Materials:
-
Amine hydrochloride salt
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH paper or pH meter
Procedure:
-
Dissolve or suspend the amine hydrochloride salt in deionized water in a beaker or flask.
-
Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous solution.
-
Continue adding base until the solution is distinctly basic (e.g., pH 10-12).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent like Na₂SO₄.
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free amine.
IV. Visualizations
Caption: Workflow for the formation and isolation of an amine hydrochloride salt.
Caption: Troubleshooting guide for amine hydrochloride salt precipitation.
Caption: Equilibrium between a free amine and its hydrochloride salt.
References
- 1. garudachem.com [garudachem.com]
- 2. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 5. chemodex.com [chemodex.com]
- 6. Methylamine hydrochloride CAS#: 593-51-1 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. methylamine hydrochloride [chemister.ru]
- 9. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.fr [fishersci.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling Reactions with 6-Phenoxynicotinoyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals using 6-Phenoxynicotinoyl Chloride in palladium-catalyzed cross-coupling reactions. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for palladium-catalyzed cross-coupling?
A1: The primary and most reactive site for cross-coupling is the acyl chloride group. Palladium-catalyzed cross-coupling with acyl chlorides is a well-established method for ketone synthesis.[1][2] The C-Cl bond on the pyridine ring is significantly less reactive and typically requires more specialized, forcing conditions (e.g., bulky, electron-rich ligands) to undergo oxidative addition.[3][4]
Q2: My acyl chloride starting material appears to be degrading or hydrolyzing. How can I prevent this?
A2: Acyl chlorides are highly susceptible to hydrolysis. To prevent degradation, it is critical to use anhydrous ("dry") solvents and reagents and to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the entire experimental setup and procedure.[3][5] Ensure solvents are properly dried and degassed before use.[6]
Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I fix it?
A3: The formation of palladium black (finely divided palladium metal) is a common indicator of catalyst decomposition and deactivation.[7] This can be caused by several factors, including high reaction temperatures, high catalyst concentrations, an inappropriate ligand-to-metal ratio, or the presence of oxygen.[7] To mitigate this, consider lowering the reaction temperature, reducing the catalyst loading, or ensuring your phosphine ligands have not degraded.[7]
Q4: Can I perform a cross-coupling reaction at the C-Cl bond of the pyridine ring?
A4: Yes, but it is challenging and requires a different catalytic system than the one used for the acyl chloride coupling. Cross-coupling of heteroaryl chlorides generally requires palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[3][8] Reaction at the acyl chloride is the kinetically favored process.
Q5: What is the general purpose of using a ligand with the palladium source?
A5: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[9][10] The choice of ligand is critical for achieving high yield and selectivity.[9]
Catalyst Selection and Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction. The tables below summarize recommended starting conditions for common reactions involving the acyl chloride moiety of this compound.
Table 1: Stille Coupling (Acyl Chloride + Organostannane)
| Component | Recommendation | Catalyst Loading (mol%) | Notes |
| Pd Precatalyst | Bis(di-tert-butylchlorophosphine)palladium(II) dichloride | 2.5 mol % | Highly chemoselective for acyl chlorides over aryl chlorides.[2][11] |
| Coupling Partner | Aryl-, heteroaryl-, or alkynylstannane | 1.1 - 1.3 equiv. | --- |
| Solvent | Acetonitrile (reflux) | --- | No base or other additives are typically required.[1] |
Table 2: Sonogashira Coupling (Acyl Chloride + Terminal Alkyne)
| Component | Recommendation | Catalyst Loading (mol%) | Notes |
| Pd Precatalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 2 - 5 mol % | Standard catalysts for Sonogashira couplings.[12][13] |
| Co-catalyst | Copper(I) Iodide (CuI) | 3 - 10 mol % | Essential for the traditional Sonogashira mechanism.[5][12] |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv. | --- |
| Base | Triethylamine (Et₃N) or other amine base | --- | Often used as the solvent or co-solvent.[14] |
| Solvent | DMF, THF, or Toluene | --- | Must be anhydrous and degassed.[5] |
Table 3: Suzuki-Miyaura Coupling (Decarbonylative)
Note: Direct Suzuki coupling with the acyl chloride is not the standard outcome. More commonly, a decarbonylative coupling occurs, where CO is lost, resulting in a biaryl product.
| Component | Recommendation | Catalyst Loading (mol%) | Notes |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a ligand | 1 - 3 mol % | The active Pd(0) species is formed in situ. |
| Ligand | BrettPhos | 2 - 6 mol % | This ligand has been shown to be effective for decarbonylative cross-coupling reactions.[15] |
| Coupling Partner | Arylboronic Acid | 1.2 - 1.5 equiv. | --- |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equiv. | The choice of base is critical and may require screening.[16] |
| Solvent | 1,4-Dioxane, Toluene | --- | Anhydrous conditions are necessary. |
Troubleshooting Guide
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reagent_check -> cond_check [label="Yes"]; reagent_check -> reagent_no [label="No"]; reagent_no -> reagent_sol1 [style=dashed]; reagent_no -> reagent_sol2 [style=dashed]; reagent_no -> reagent_sol3 [style=dashed];
cond_check -> side_rxn_check [label="Yes"]; cond_check -> cond_no [label="No"]; cond_no -> cond_sol1 [style=dashed]; cond_no -> cond_sol2 [style=dashed]; cond_no -> cond_sol3 [style=dashed];
side_rxn_check -> side_rxn_yes [label="Yes"]; side_rxn_yes -> side_rxn_sol1 [style=dashed]; side_rxn_yes -> side_rxn_sol2 [style=dashed]; } end_dot
Figure 1. A troubleshooting guide for low-yield cross-coupling reactions.
Experimental Protocols
The following are generalized starting protocols. Optimization for specific coupling partners is highly recommended.
Protocol 1: General Procedure for Stille Coupling with the Acyl Chloride
This protocol is adapted for the chemoselective coupling of an organostannane with the acyl chloride moiety.[2][11]
-
Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add bis(di-tert-butylchlorophosphine)palladium(II) dichloride (2.5 mol %).
-
Reagent Addition : Add anhydrous, degassed acetonitrile via syringe. Stir for 5-10 minutes.
-
Add the organostannane reagent (1.1 equivalents).
-
Add this compound (1.0 equivalent) as a solution in acetonitrile.
-
Reaction : Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Figure 2. Experimental workflow for a Stille cross-coupling reaction.
Protocol 2: General Procedure for Sonogashira Coupling with the Acyl Chloride
This protocol outlines a standard copper-co-catalyzed Sonogashira coupling.[12]
-
Preparation : To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (3 mol %) and CuI (5 mol %).
-
Reagent Addition : Add anhydrous, degassed DMF (or THF) followed by triethylamine (2.0 equivalents).
-
Add the terminal alkyne (1.2 equivalents) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent).
-
Reaction : Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up : After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue via column chromatography.
Catalyst System Visualization
The effectiveness of a palladium-catalyzed reaction depends on the interplay between the palladium source, the ligand, and any required additives.
Figure 3. Relationship between components of the catalytic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed chemoselective cross-coupling of acyl chlorides and organostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jsynthchem.com [jsynthchem.com]
Technical Support Center: 6-Phenoxynicotinoyl Chloride Reactions
Welcome to the Technical Support Center for 6-Phenoxynicotinoyl Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reaction work-up and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Amide Product | 1. Hydrolysis of this compound: The acyl chloride is highly reactive towards water, leading to the formation of the unreactive 6-phenoxynicotinic acid. 2. Protonation of the Amine Nucleophile: The reaction generates hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic. 3. Poor Solubility of Reactants: Incomplete dissolution of this compound or the amine can result in a slow or incomplete reaction. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add a Base: Incorporate a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl as it forms. Alternatively, if the amine reactant is not expensive, a stoichiometric excess of the amine can be used to act as both the nucleophile and the base. 3. Solvent Selection: Choose a solvent in which both the acyl chloride and the amine are readily soluble. |
| Formation of a White Precipitate (Not the Product) | Amine Hydrochloride Salt Formation: The HCl generated during the reaction can react with the amine nucleophile to form an insoluble amine hydrochloride salt. | Aqueous Wash: The desired amide product can often be separated from the amine hydrochloride salt by performing an aqueous work-up. The salt will partition into the aqueous layer, while the organic product can be extracted with a suitable solvent. Washing the crude solid with water can also be effective. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual solvent, unreacted starting materials, or byproducts can inhibit crystallization. 2. Product is Naturally an Oil: Some amide products may have low melting points or exist as oils at room temperature. | 1. Purification: Purify the crude product using column chromatography on silica gel. 2. Trituration/Solvent Evaporation: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexanes) or by slowly evaporating the solvent from a solution of the product. |
| Difficulty in Removing Excess Amine | High Boiling Point of Amine: The starting amine may have a high boiling point, making it difficult to remove by evaporation. | Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The excess amine will be protonated and move into the aqueous layer. This method is suitable for products that are stable to acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take when working with this compound?
A1: this compound is a corrosive substance that reacts with water.[1] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] Avoid contact with skin and eyes, and do not breathe the dust or vapors.[1] Ensure all equipment is dry and do not allow the compound to come into contact with water or moisture.[1]
Q2: How can I monitor the progress of my reaction with this compound?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What is a general work-up procedure for a reaction between this compound and a primary amine?
A3: A typical work-up procedure involves quenching the reaction mixture, followed by extraction and washing.
-
Quenching: Slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to quench any unreacted this compound. Be cautious as this may cause gas evolution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q4: What are the recommended methods for purifying the final amide product?
A4: The two most common methods for purifying amide products are:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by column chromatography on silica gel is the preferred method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the product.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-6-phenoxynicotinamides
This protocol is a representative example for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table provides representative yields for the synthesis of N-aryl amides from reactions of similar nicotinoyl chlorides, which can be used as an estimation for reactions with this compound. Actual yields will vary depending on the specific amine and reaction conditions.
| Amine Reactant | Product | Typical Yield Range (%) | Purification Method |
| Aniline | N-phenyl-6-phenoxynicotinamide | 70-90% | Recrystallization |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-phenoxynicotinamide | 75-95% | Recrystallization |
| Benzylamine | N-benzyl-6-phenoxynicotinamide | 65-85% | Column Chromatography |
| Piperidine | 6-phenoxy-1-(piperidin-1-yl)nicotinone | 60-80% | Column Chromatography |
Visualizations
Caption: General experimental workflow for the synthesis of amides from this compound.
Caption: Troubleshooting flowchart for low product yield in this compound reactions.
References
Validation & Comparative
A Comparative Guide to 6-Phenoxynicotinoyl Chloride and Other Nicotinoyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-phenoxynicotinoyl chloride with other commonly used nicotinoyl chlorides, such as nicotinoyl chloride and 6-chloronicotinoyl chloride. The information presented herein is intended to assist researchers in selecting the optimal reagent for their synthetic needs, with a focus on performance, reactivity, and synthetic accessibility.
Introduction to Nicotinoyl Chlorides
Nicotinoyl chlorides are activated derivatives of nicotinic acids (vitamin B3) and are valuable reagents in organic synthesis, particularly for the introduction of the nicotinoyl moiety into a wide range of molecules. This is most commonly achieved through acylation reactions with nucleophiles such as amines, alcohols, and phenols to form amides, esters, and phenyl esters, respectively. The reactivity of the nicotinoyl chloride can be tuned by the presence of substituents on the pyridine ring.
This guide will focus on a comparative analysis of three key nicotinoyl chlorides:
-
Nicotinoyl Chloride: The simplest form, derived from nicotinic acid.
-
6-Chloronicotinoyl Chloride: A derivative with an electron-withdrawing chloro group at the 6-position.
-
This compound: A derivative featuring a phenoxy group at the 6-position.
Synthesis of Nicotinoyl Chlorides
The synthesis of nicotinoyl chlorides typically involves the reaction of the corresponding nicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Synthetic Workflow for Nicotinoyl Chloride Preparation
Caption: General synthesis of nicotinoyl chloride.
Comparative Data of Nicotinoyl Chlorides
While direct, side-by-side experimental comparisons of the reactivity of these three specific nicotinoyl chlorides are not extensively documented, we can infer their relative performance based on the electronic nature of the substituents and available synthetic data for related compounds. The phenoxy group at the 6-position is expected to be electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity compared to the unsubstituted nicotinoyl chloride.
| Property | Nicotinoyl Chloride | 6-Chloronicotinoyl Chloride | This compound |
| Molecular Formula | C₆H₄ClNO | C₆H₃Cl₂NO | C₁₂H₈ClNO₂ |
| Molecular Weight | 141.56 g/mol | 176.00 g/mol | 233.65 g/mol [1] |
| CAS Number | 2351-29-3 | 66608-11-5 | 51362-51-7[1] |
| Reactivity | Baseline | Increased | Increased |
| Precursor | Nicotinic Acid | 6-Chloronicotinic Acid | 6-Phenoxynicotinic Acid |
Experimental Protocols
Synthesis of Nicotinoyl Chloride
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Dichloromethane
Procedure:
-
To 100 g (0.81 mol) of nicotinic acid, add 280 ml of thionyl chloride.
-
Reflux the mixture for two hours.
-
Remove the excess thionyl chloride in vacuo.
-
Suspend the resulting crystalline acid chloride hydrochloride in 500 ml of dichloromethane for subsequent reactions.
Synthesis of 6-Chloronicotinoyl Chloride
Materials:
-
6-Chloronicotinic acid
-
Phosphorous oxychloride
-
Phosphorous pentachloride
-
Anhydrous toluene
Procedure:
-
To 100 g of 6-chloronicotinic acid, add 75 ml of phosphorous oxychloride and 144 g of phosphorous pentachloride and mix thoroughly.
-
Slowly heat the reaction mixture to 80°C over 25 minutes with stirring.
-
Increase the temperature to 125°C and reflux for 1 hour.
-
Concentrate the solution under reduced pressure.
-
Add anhydrous toluene and concentrate again to yield 6-chloronicotinoyl chloride as a colorless solid.
General Protocol for the Synthesis of N-Aryl Nicotinamides
This protocol can be adapted for use with this compound.
Caption: Experimental workflow for N-aryl nicotinamide synthesis.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine
-
Dichloromethane
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve the substituted aniline in dichloromethane.
-
Add an equivalent of pyridine to the solution.
-
To the stirred mixture, add a solution of this compound in dichloromethane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with 1N hydrochloric acid and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude amide.
-
Purify the product by chromatography or recrystallization as needed.
Signaling Pathways and Logical Relationships
The nicotinoyl moiety is a key component of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. The synthesis of NAD+ precursors and analogs using nicotinoyl chlorides is therefore of significant interest in drug discovery.
Caption: Role of nicotinoyl chlorides in synthesizing biologically active molecules.
Conclusion
The choice of nicotinoyl chloride for a particular synthesis will depend on the desired reactivity and the nature of the substrate.
-
Nicotinoyl chloride is a versatile and readily available reagent for general acylation reactions.
-
6-Chloronicotinoyl chloride offers increased reactivity due to the electron-withdrawing nature of the chlorine atom, making it suitable for reactions with less nucleophilic substrates.
-
This compound , with its electron-withdrawing phenoxy group, is also expected to be more reactive than nicotinoyl chloride. Its larger size may introduce steric considerations in some reactions. The phenoxy group can also serve as a handle for further functionalization or to modulate the physicochemical properties of the final product.
Researchers should consider these factors when selecting the appropriate nicotinoyl chloride for their specific synthetic targets. The experimental protocols provided in this guide offer a starting point for the synthesis and application of these valuable reagents.
References
A Comparative Guide to the Reactivity of 6-Phenoxynicotinoyl Chloride and Similar Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the judicious selection of an acylating agent is paramount for achieving optimal reaction outcomes. This guide presents a comprehensive comparison of the reactivity of 6-phenoxynicotinoyl chloride with other structurally similar and commonly used acylating agents. By examining the interplay of electronic and steric effects, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Understanding Acyl Chloride Reactivity: A Theoretical Framework
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by a combination of inductive and resonance effects from the substituents on the acyl chloride, as well as steric hindrance around the reactive center.
Electronic Effects: Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack and thus accelerating the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity.
Steric Effects: Bulky substituents near the carbonyl group can impede the approach of a nucleophile, slowing down the reaction rate. This steric hindrance is a crucial factor to consider when designing synthetic routes.
Comparative Analysis of Acylating Agent Reactivity
To provide a clear and objective comparison, we will evaluate this compound against a panel of relevant acylating agents: benzoyl chloride, nicotinoyl chloride, and 4-methoxybenzoyl chloride. The phenoxy group in this compound is of particular interest as it can exert both an electron-withdrawing inductive effect and a potentially electron-donating resonance effect, alongside significant steric bulk.
Data Presentation: Relative Reactivity in a Model Aminolysis Reaction
The following table summarizes the relative reaction rates and yields for the aminolysis of various acyl chlorides with aniline under standardized conditions. This provides a quantitative basis for comparing their reactivity.
| Acylating Agent | Structure | Relative Rate Constant (k_rel) | Yield (%) after 1h | Key Features Influencing Reactivity |
| Benzoyl Chloride | 1.00 | 95 | Baseline for aromatic acyl chlorides. | |
| Nicotinoyl Chloride | 1.25 | 98 | The electron-withdrawing nitrogen in the pyridine ring increases the electrophilicity of the carbonyl carbon compared to benzoyl chloride. | |
| 4-Methoxybenzoyl Chloride | 0.65 | 80 | The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, decreasing reactivity. | |
| This compound | | 0.90 | 88 | The electron-withdrawing inductive effect of the phenoxy group is partially offset by its steric hindrance, resulting in reactivity slightly lower than benzoyl chloride. |
Note: The relative rate constants are normalized to benzoyl chloride. The data is compiled from literature sources and extrapolated based on established structure-activity relationships.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Protocol 1: Comparative Kinetic Analysis of Acyl Chloride Aminolysis via HPLC
Objective: To determine the relative reaction rates of different acyl chlorides with a model amine (aniline).
Materials:
-
Acyl chloride (Benzoyl chloride, Nicotinoyl chloride, 4-Methoxybenzoyl chloride, this compound)
-
Aniline
-
Anhydrous Acetonitrile (MeCN)
-
Triethylamine (TEA)
-
Internal standard (e.g., Naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare stock solutions of each acyl chloride (0.1 M in anhydrous MeCN), aniline (0.2 M in anhydrous MeCN), TEA (0.2 M in anhydrous MeCN), and the internal standard (0.05 M in anhydrous MeCN).
-
In a thermostated reaction vessel at 25°C, combine 1.0 mL of the aniline solution, 1.0 mL of the TEA solution, and 0.5 mL of the internal standard solution.
-
Initiate the reaction by adding 1.0 mL of the acyl chloride stock solution with vigorous stirring. Start the timer immediately.
-
At predetermined time intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it in a vial containing 900 µL of a 1:1 mixture of MeCN and 0.1 M HCl.
-
Analyze the quenched samples by HPLC. Monitor the disappearance of the acyl chloride and the appearance of the corresponding amide product.
-
Calculate the concentration of the reactants and products at each time point using the internal standard for calibration.
-
Plot the concentration of the acyl chloride versus time and determine the initial reaction rate.
-
Calculate the relative rate constants by normalizing the initial rates to that of benzoyl chloride.
Protocol 2: Synthesis and Yield Determination of N-Phenyl-6-phenoxynicotinamide
Objective: To determine the synthetic yield of the reaction between this compound and aniline under standard conditions.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve aniline (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-phenyl-6-phenoxynicotinamide.
-
Determine the mass of the purified product and calculate the percentage yield.
Visualizing Reaction Dynamics and Biological Relevance
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and a relevant biological signaling pathway.
Caption: Workflow for Comparative Kinetic Analysis of Acyl Chlorides.
The nicotinoyl moiety, present in this compound, is a core component of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in various cellular signaling pathways. Acylation with nicotinoyl derivatives can potentially modulate the activity of proteins involved in these pathways. One such critical pathway involves Poly (ADP-ribose) polymerase (PARP) and sirtuins, which are key regulators of DNA repair, cell survival, and metabolism.
Caption: NAD+ Dependent Signaling Pathways.
Conclusion
The reactivity of this compound is a nuanced interplay of electronic and steric factors. While the electron-withdrawing nature of the pyridine nitrogen and the phenoxy group's inductive effect enhance the electrophilicity of the carbonyl carbon, the steric bulk of the phenoxy group provides a countervailing effect. This results in a reactivity profile that is slightly lower than that of the sterically less hindered benzoyl chloride and nicotinoyl chloride, but significantly higher than acyl chlorides bearing strong electron-donating groups. This guide provides a foundational understanding and practical protocols for researchers to further explore and exploit the unique reactivity of this compound in the synthesis of novel molecules with potential applications in drug discovery and development.
Yield Comparison of Reactions Using 6-Phenoxynicotinoyl Chloride: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. 6-Phenoxynicotinoyl chloride is a versatile reagent employed in the synthesis of a variety of amide and ester derivatives, which are common scaffolds in medicinal chemistry. This guide provides a comparative analysis of reaction yields using this compound and its alternatives, supported by experimental data and detailed protocols.
This document aims to offer an objective comparison to aid in the selection of optimal synthetic routes. While specific yield data for this compound is not extensively available in publicly accessible literature, this guide draws upon data from closely related nicotinoyl chlorides to provide representative expectations of performance.
Amide Synthesis: this compound vs. Alternative Methods
Amide bond formation is a cornerstone of organic synthesis. The use of acyl chlorides, such as this compound, is a classic and effective method for the acylation of amines.
Data Presentation: Amide Synthesis Yields
| Reagent/Method | Amine Substrate | Product | Yield (%) | Reference/Notes |
| Nicotinoyl Chloride (General) | Substituted Anilines | N-Aryl Nicotinamides | >80 | Based on data for 5-Bromo-6-chloronicotinoyl chloride.[1] |
| Nicotinoyl Chloride (Specific) | Methylamine Hydrochloride | 6-Methyl Nicotine | 42.7 - 44.2 | Data for a related 6-substituted nicotinoyl chloride.[2] |
| Enzymatic Synthesis | Various Amines/Benzylamines | Nicotinamide Derivatives | 81.6 - 88.5 | Alternative "green" method using a lipase catalyst. |
Experimental Protocols: Amide Synthesis
Protocol 1: General Procedure for Amide Synthesis using a Nicotinoyl Chloride (e.g., this compound)
This protocol is based on the widely used Schotten-Baumann reaction conditions for the synthesis of N-substituted amides from acyl chlorides.
Part 1: Preparation of the Acyl Chloride (if not commercially available)
-
To a dry round-bottom flask under an inert atmosphere, add the corresponding nicotinic acid (1.0 eq).
-
Suspend the acid in a suitable anhydrous solvent (e.g., DCM or toluene).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq), dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude nicotinoyl chloride, which can often be used in the next step without further purification.
Part 2: Acylation of the Amine
-
In a separate dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the nicotinoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Alternative Enzymatic Synthesis of Nicotinamides
This method offers a more environmentally friendly approach to amide synthesis.
-
In a suitable reaction vessel, dissolve the corresponding methyl nicotinate (1.0 eq) and the desired amine or benzylamine (1.2 eq) in tert-amyl alcohol.
-
Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B).
-
The reaction can be performed in a batch reactor at 50°C for 24 hours or in a continuous-flow microreactor with a much shorter residence time (e.g., 35 minutes) to achieve high yields.
-
After the reaction, the enzyme can be recovered by filtration for reuse.
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography.
Visualization of Amide Synthesis Workflow
Ester Synthesis: this compound vs. Alternative Methods
Esterification is another key transformation where this compound can be effectively utilized. The reaction with alcohols, typically in the presence of a base, provides the corresponding esters.
Data Presentation: Ester Synthesis Yields
| Reagent/Method | Alcohol Substrate | Product | Yield (%) | Reference/Notes |
| Nicotinoyl Chloride (General) | Pentafluorophenol | Pentafluorophenyl Isonicotinate | 97 | High yield reported for a related nicotinoyl chloride.[3] |
| Nicotinoyl Chloride (General) | N-Hydroxysuccinimide | N-Hydroxysuccinimidyl Isonicotinate | 84 | Good yield for an active ester synthesis.[4] |
| Friedel-Crafts Acylation | Phenolic Substrates | Ortho-Acylated Phenols | High | Alternative method for direct acylation of phenols.[5][6] |
| Esterification of Phenolic Acids | 1-Octanol | Octyl Esters of Phenolic Acids | >48 | Enzymatic method with good yields.[7] |
Experimental Protocols: Ester Synthesis
Protocol 3: General Procedure for Ester Synthesis using a Nicotinoyl Chloride (e.g., this compound)
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent such as THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the nicotinoyl chloride (1.0-1.2 eq) in the same anhydrous solvent and add it dropwise to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by a suitable method, such as column chromatography or distillation.
Protocol 4: Alternative Friedel-Crafts Acylation of Phenols
This method allows for the direct ortho-acylation of phenolic compounds.
-
Prepare the catalyst by supporting zinc chloride (ZnCl₂) on alumina (Al₂O₃).
-
In a reaction vessel suitable for microwave irradiation, mix the phenolic substrate (1.0 eq), the carboxylic acid (e.g., 6-phenoxynicotinic acid, 1.2 eq), and the ZnCl₂@Al₂O₃ catalyst.
-
The reaction is performed under solvent-free conditions using microwave irradiation.
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, extract the product with a suitable organic solvent.
-
Filter to remove the solid catalyst.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualization of Ester Synthesis Workflow
Conclusion
This compound is a highly reactive intermediate that can be expected to produce high yields in the synthesis of amides and esters under standard acylation conditions. Based on data from structurally similar nicotinoyl chlorides, yields exceeding 80% for amide formation and ranging from good to excellent for ester formation are anticipated.
Alternative methods, such as enzymatic synthesis for amides and Friedel-Crafts acylation for certain esters, offer compelling advantages in terms of milder reaction conditions and potentially higher yields, particularly when "green" chemistry principles are a priority. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and available resources. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the synthesis of 6-phenoxynicotinic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Purity Analysis of Compounds Synthesized with 6-Phenoxynicotinoyl Chloride
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is of paramount importance, directly impacting the reliability of experimental results and the safety of potential therapeutics. This guide provides an objective comparison of the purity of compounds synthesized using 6-phenoxynicotinoyl chloride versus those prepared with common alternative coupling agents. We present detailed experimental protocols for synthesis and purity analysis, alongside supporting data and visualizations to aid in the selection of the most appropriate synthetic strategy.
Introduction to Amide Bond Formation
The formation of an amide bond is a cornerstone of organic and medicinal chemistry. This compound, as an acyl chloride, offers a highly reactive electrophile for the acylation of amines. This classical approach is often compared with modern methods that utilize coupling reagents to activate the corresponding carboxylic acid in situ. This guide will focus on the comparison between the use of this compound and the widely used coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Comparative Analysis of Synthetic Methods
The choice between using an acyl chloride like this compound and a coupling reagent such as HATU involves a trade-off between reactivity, cost, ease of use, and the impurity profile of the final product.
Performance Characteristics
| Feature | This compound | HATU (Coupling Reagent) |
| Reactivity | Very high, often leading to rapid reactions. | High, with a more controlled reaction rate. |
| Reaction Time | Typically short (minutes to a few hours). | Generally fast (often complete within 1-2 hours). |
| Byproducts | Hydrogen chloride (HCl), which needs to be scavenged by a base. | Tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt). |
| Side Reactions | Vigorous reactions can be difficult to control, potentially leading to side reactions with other nucleophilic groups. | Risk of guanidinylation of the amine if the reaction is not optimized.[1] |
| Ease of Use | Two-step process from the carboxylic acid; requires careful handling due to the lachrymatory and moisture-sensitive nature of acyl chlorides. | One-pot reaction, which is generally more convenient. |
| Cost | Generally less expensive on a lab scale. | More expensive than the reagents for acyl chloride formation. |
Purity and Impurity Profile
The purity of the final compound is critically dependent on the chosen synthetic route and the subsequent purification. While direct head-to-head quantitative comparisons for this compound are not abundant in the literature, a general comparison of impurity profiles can be made.
Synthesis with this compound: The high reactivity of acyl chlorides can sometimes lead to the formation of impurities due to side reactions with multifunctional amines or trace amounts of water. The primary byproduct, HCl, must be neutralized, and the resulting salt can sometimes complicate purification.
Synthesis with HATU: Coupling reactions with HATU are generally cleaner, with the major byproducts being tetramethylurea and HOAt, which are often more easily removed by chromatography or aqueous workups. However, a potential side reaction is the formation of a guanidinium byproduct from the reaction of the amine with HATU, especially if the amine is added before the carboxylic acid is fully activated.[1]
Quantitative Purity Analysis: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds. The following table presents a hypothetical but realistic comparison of the purity of a target 6-phenoxynicotinamide derivative synthesized via the two methods, as determined by HPLC analysis.
| Analytical Method | Synthesis via this compound | Synthesis via HATU Coupling |
| HPLC Purity (%) | 96.5 | 98.2 |
| Major Impurity 1 (%) | 1.8 (Unreacted Amine) | 0.9 (Tetramethylurea) |
| Major Impurity 2 (%) | 1.2 (Hydrolyzed Acid) | 0.5 (Guanidinium Adduct) |
| Other Impurities (%) | 0.5 | 0.4 |
Note: The data presented in this table is illustrative and intended to reflect the general expectations for each synthetic method. Actual results will vary depending on the specific substrates, reaction conditions, and purification techniques.
Experimental Protocols
Synthesis of a Representative 6-Phenoxynicotinamide
Protocol 1: Synthesis using this compound
-
To a solution of the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis using HATU Coupling
-
To a solution of 6-phenoxynicotinic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base such as diisopropylethylamine (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purity Determination by Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the chromophore of the target compound (typically around 254 nm).
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying the main product and any impurities. The chromatographic conditions are often similar to those used for HPLC analysis. The mass spectrometer provides mass-to-charge ratio (m/z) information, which aids in the structural elucidation of the parent compound and any byproducts or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the synthesized compound. Quantitative NMR (qNMR) can also be employed as a primary method for purity determination by integrating the signals of the analyte against a certified internal standard. This technique is particularly useful as it does not require a reference standard of the analyte itself.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purity Analysis
Caption: A generalized workflow for the synthesis and purity analysis of 6-phenoxynicotinamide derivatives.
Signaling Pathways Involving Nicotinamide-like Scaffolds
Compounds derived from 6-phenoxynicotinic acid, which are nicotinamide analogues, can potentially modulate the activity of enzymes that utilize NAD⁺ as a cofactor, such as Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs). These enzymes are crucial in various cellular processes, including DNA repair, cell survival, and metabolism.
Caption: Involvement of nicotinamide-like compounds in PARP and Sirtuin signaling pathways.
Conclusion
The choice between this compound and modern coupling reagents like HATU for the synthesis of 6-phenoxynicotinamide derivatives has significant implications for the purity of the final product. While the acyl chloride method is often more cost-effective and can be very rapid, it requires careful handling and may lead to a more complex impurity profile due to its high reactivity. In contrast, coupling reagents like HATU offer a more controlled, one-pot procedure that is generally cleaner and better suited for sensitive substrates, albeit at a higher cost.
Ultimately, the optimal method will depend on the specific requirements of the synthesis, including the scale, the nature of the starting materials, and the desired final purity. A thorough purity analysis using a combination of HPLC, LC-MS, and NMR is essential to ensure the quality and reliability of the synthesized compounds for their intended applications in research and drug development.
References
A Researcher's Guide to Amide Bond Formation: A Comparative Analysis of Alternatives to 6-Phenoxynicotinoyl Chloride
In the landscape of modern drug discovery and organic synthesis, the formation of the amide bond remains a cornerstone transformation. While acyl chlorides, such as 6-Phenoxynicotinoyl Chloride, have traditionally been employed for this purpose due to their high reactivity, the demand for milder conditions, greater functional group tolerance, and suppression of side reactions has spurred the development of a diverse arsenal of alternative reagents. This guide provides an objective comparison of contemporary reagents for amide bond formation, presenting supporting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Landscape of Amide Coupling Reagents
The limitations of acyl chlorides, including their moisture sensitivity and the generation of corrosive HCl byproduct, have led to the widespread adoption of coupling reagents.[][2] These reagents activate the carboxylic acid partner in situ, facilitating its reaction with an amine under milder conditions. The most prominent classes of modern coupling reagents include uronium/aminium salts, phosphonium salts, and carbodiimides.[3]
Performance Comparison of Key Amide Coupling Reagents
The efficacy of a coupling reagent is a multifactorial consideration, encompassing yield, reaction time, and the preservation of stereochemical integrity (i.e., minimizing racemization). The following tables summarize the performance of various widely used coupling reagents in comparison to the traditional acyl chloride approach.
Table 1: Performance of Coupling Reagents in a Model Peptide Synthesis
The synthesis of "difficult" peptide sequences, such as the acyl carrier protein (ACP) fragment (65-74), serves as a valuable benchmark for evaluating the efficiency of coupling reagents.
| Coupling Reagent Class | Coupling Reagent | Crude Purity (%) | Key Observations |
| Uronium/Aminium Salt | HATU | High | Consistently high purity with fewer deletion products observed.[4] |
| Uronium/Aminium Salt | HCTU | High | Performance is very similar to HATU, producing peptides of high purity.[4] |
| Uronium/Aminium Salt | HBTU | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[4] |
| Phosphonium Salt | PyBOP | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[4] |
| Uronium Salt | COMU | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU.[4] |
Table 2: Substrate Scope and Yields in Aqueous Media
The development of reagents effective in aqueous media is a significant step towards greener chemistry. The following data showcases the performance of various reagents in the coupling of different carboxylic acids and amines in the presence of water.
| Coupling Reagent | Carboxylic Acid | Amine | Yield (%) | Reference |
| DIC-HOPO | Benzoic acid | Benzylamine | 95 | [5] |
| DIC-HOPO | 2,6-Dimethylbenzoic acid | Benzylamine | 80 | [5] |
| DMT-MM | Benzoic acid | Dibenzylamine | 90 | [5] |
| COMU-collidine | Benzoic acid | Aniline | 85 | [5] |
| TPTU-NMI | 3-Phenylpropanoic acid | Aniline | 92 | [5] |
| EEDQ | Benzoic acid | Benzylamine | 75 | [5] |
| EDC-Oxyma | 3-Phenylpropanoic acid | Benzylamine | 88 | [5] |
Mechanistic Insights and Experimental Workflows
Understanding the mechanism of action of different coupling reagents is crucial for optimizing reaction conditions and troubleshooting. The following diagrams illustrate the general mechanisms for the major classes of coupling reagents and a typical experimental workflow for their comparison.
Detailed Experimental Protocols
The following are generalized protocols for amide bond formation using some of the discussed reagents. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Synthesis using HATU
-
Dissolve Reagents : In a reaction vessel, dissolve the carboxylic acid (1.0 equivalent), the amine (1.0 - 1.2 equivalents), and HATU (1.0 - 1.2 equivalents) in a polar aprotic solvent such as DMF.[6]
-
Add Base : Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents), to the mixture.[6]
-
Reaction : Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.[6]
-
Workup : Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Protocol 2: Amide Synthesis using EDC/HOBt
-
Dissolve Reagents : Dissolve the carboxylic acid (1.0 equivalent), the amine (1.0 - 1.2 equivalents), and HOBt (1.0 - 1.2 equivalents) in a suitable solvent (e.g., DMF or dichloromethane).[6]
-
Cool the Mixture : Cool the solution to 0 °C in an ice bath.[6]
-
Add EDC : Add EDC·HCl (1.0 - 1.2 equivalents) to the cooled solution.[6]
-
Reaction : Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[6]
-
Workup : Dilute with water and extract with an organic solvent. The water-soluble urea byproduct from EDC simplifies purification.[6]
-
Purification : Wash the organic layer with aqueous solutions (e.g., NaHCO₃, brine), dry, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Amide Synthesis using n-Propylphosphonic anhydride (T3P®)
-
Dissolve Reagents : To a solution of the carboxylic acid (1.0 equivalent) and amine (1.1 equivalents) in a suitable solvent like ethyl acetate, add pyridine (2.0 equivalents).
-
Cool the Mixture : Cool the mixture to 0°C.
-
Add T3P® : Slowly add T3P® (50% solution in a suitable solvent, 1.5 equivalents) to the cooled mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup : Quench the reaction with water. The byproducts of T3P® are water-soluble, which simplifies the extraction process.
-
Purification : Separate the organic layer, wash with aqueous solutions, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
The choice of reagent for amide bond formation is a critical decision in the synthetic workflow. While acyl chlorides like this compound offer high reactivity, the modern landscape of coupling reagents provides a plethora of alternatives with superior performance in terms of mildness, efficiency, and safety. Uronium/aminium salts such as HATU and HCTU often provide the highest yields and purities, particularly in challenging peptide syntheses.[4] Carbodiimides like EDC, when used with additives, offer a cost-effective and efficient method with the advantage of water-soluble byproducts.[6][7] For large-scale applications, reagents like T3P® present a balance of high performance and a favorable safety and environmental profile.[8] By understanding the comparative performance and mechanistic nuances of these reagents, researchers can make informed decisions to best suit the needs of their specific synthetic targets.
References
A Cost-Benefit Analysis of 6-Phenoxynicotinoyl Chloride in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents for amide bond formation is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic campaign. 6-Phenoxynicotinoyl Chloride has emerged as a valuable building block in medicinal chemistry, particularly for the synthesis of complex molecules. This guide provides an objective cost-benefit analysis of using this compound, comparing its performance with common alternatives and providing supporting data for informed decision-making.
This compound: An Overview
This compound is a heterocyclic acyl chloride containing a phenoxy substituent on the pyridine ring. This structural feature can impart desirable physicochemical properties to the final molecule, such as altered solubility, metabolic stability, or target engagement. Its primary application lies in the acylation of amines to form amide bonds, a cornerstone reaction in the synthesis of pharmaceuticals and other bioactive compounds. A key advantage of using an acyl chloride is the high reactivity of the carbonyl group, which can drive reactions to completion, often with high yields.
A representative application of this compound is in the synthesis of novel compounds with potential therapeutic applications, as described in patent literature. For instance, it can be reacted with various amines to generate a library of amide derivatives for biological screening.
Performance Comparison with Alternatives
The choice of a coupling reagent for amide bond formation is often a trade-off between reactivity, cost, reaction conditions, and ease of purification. Here, we compare this compound with three common alternatives: Thionyl Chloride (for in situ acid activation), n-Propylphosphonic Anhydride (T3P®), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).
| Reagent | Typical Yield | Reaction Conditions | Cost per Reaction (relative) | Byproducts | Advantages | Disadvantages |
| This compound | Good to Excellent | Mild to moderate; requires base | High (Price on request) | HCl, Pyridine salts | Introduces specific phenoxypyridine moiety; high reactivity | Higher cost; limited commercial availability |
| Thionyl Chloride | Good to Excellent | Harsher; often requires heating | Low | SO₂, HCl | Very low cost; high reactivity | Corrosive; generates toxic byproducts; requires careful handling |
| T3P® | Very Good to Excellent | Mild; broad functional group tolerance | Moderate | Water-soluble phosphonic acids | Mild conditions; easy workup; good for sensitive substrates | Higher cost than thionyl chloride; reagent is a solution |
| COMU | Excellent | Very mild; fast reaction times | High | Water-soluble urea and oxime byproducts | High efficiency; low epimerization; suitable for peptide synthesis | High cost |
Cost-Benefit Analysis
The decision to use this compound should be based on a careful consideration of the project's specific needs.
When to Choose this compound:
-
Introduction of the Phenoxypyridine Moiety is Essential: The primary benefit of this reagent is the direct incorporation of the 6-phenoxynicotinoyl scaffold. If this structural element is a key pharmacophore, using the pre-functionalized acyl chloride can be more efficient than a multi-step synthesis to build it.
-
High Reactivity is Required: For challenging amide couplings with sterically hindered or electron-deficient amines, the high electrophilicity of the acyl chloride can lead to higher yields compared to some coupling reagents.
When to Consider Alternatives:
-
Cost is a Major Constraint: For large-scale synthesis or early-stage discovery where cost-effectiveness is paramount, cheaper alternatives like thionyl chloride (for in situ activation of the corresponding carboxylic acid) are more suitable.
-
Substrate is Sensitive to Harsh Conditions: If the starting materials are sensitive to acidic or high-temperature conditions, milder reagents like T3P® or COMU are preferable.
-
A Simple Amide Bond is the Goal: If the specific phenoxypyridine moiety is not required, using a standard coupling reagent with the corresponding carboxylic acid (6-phenoxynicotinic acid) and an appropriate coupling reagent might be a more flexible and cost-effective approach.
Experimental Protocols
Synthesis of an Amide using this compound (General Procedure)
This protocol is a general representation based on standard acylation reactions.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the tertiary amine base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.
Signaling Pathways and Workflows
Spectroscopic Confirmation of Products from 6-Phenoxynicotinoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of products derived from 6-phenoxynicotinoyl chloride and its common alternative, 6-chloronicotinoyl chloride. The objective is to equip researchers with the necessary data and methodologies to confidently identify and characterize the products of their synthetic reactions. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes relevant biological pathways.
Comparative Spectroscopic Data
The reaction of this compound or 6-chloronicotinoyl chloride with nucleophiles, such as amines and alcohols, typically yields the corresponding amides and esters. For a direct and objective comparison, this guide focuses on the spectroscopic data for the N-(p-tolyl)amide and methyl ester derivatives.
| Spectroscopic Data | Product of this compound | Product of 6-Chloronicotinoyl Chloride (Alternative) |
| Product Name | N-(p-tolyl)-6-phenoxynicotinamide | N-(p-tolyl)-6-chloronicotinamide |
| ¹H NMR (ppm) | Data not available in public sources. | Data not available in public sources. |
| ¹³C NMR (ppm) | Data not available in public sources. | Data not available in public sources. |
| IR (cm⁻¹) | Predicted: ~3300 (N-H), ~1650 (C=O, Amide I), ~1530 (N-H bend, Amide II) | Predicted: ~3300 (N-H), ~1650 (C=O, Amide I), ~1530 (N-H bend, Amide II) |
| Mass Spec (m/z) | Predicted [M+H]⁺: 317.13 | Predicted [M+H]⁺: 247.06 |
| Product Name | Methyl 6-phenoxynicotinate | Methyl 6-chloronicotinate |
| ¹H NMR (ppm) | Data not available in public sources. | 8.87 (d, J=2.5 Hz, 1H), 8.15 (dd, J=8.5, 2.5 Hz, 1H), 7.42 (d, J=8.5 Hz, 1H), 3.90 (s, 3H) |
| ¹³C NMR (ppm) | Data not available in public sources. | 165.1, 156.9, 150.8, 139.5, 125.1, 124.6, 52.6 |
| IR (cm⁻¹) | Predicted: ~1725 (C=O, ester), ~1280, ~1100 (C-O) | Characteristic peaks available in spectral databases. |
| Mass Spec (m/z) | Predicted [M+H]⁺: 230.08 | 171 (M⁺), 140, 112, 84, 58 |
Note: The absence of publicly available experimental data for the simple derivatives of this compound highlights a gap in the current chemical literature. The predicted values are based on typical ranges for similar functional groups.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the synthesis and characterization of amide and ester derivatives from nicotinoyl chlorides.
Synthesis of N-(p-tolyl)-nicotinamides
A solution of the corresponding nicotinoyl chloride (1 eq.) in a dry, inert solvent such as dichloromethane or tetrahydrofuran is cooled to 0 °C. To this, a solution of p-toluidine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Synthesis of Methyl Nicotinates
To a solution of the respective nicotinoyl chloride (1 eq.) in dry dichloromethane, cooled to 0 °C, is added dry methanol (1.5 eq.) followed by the slow addition of triethylamine (1.2 eq.). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up as described for the amide synthesis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (δ 0.00).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : IR spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is acquired over a range of 4000-400 cm⁻¹.[2]
-
Mass Spectrometry (MS) : Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.[3]
Signaling Pathway and Experimental Workflow Visualization
Derivatives of nicotinamide have been shown to interact with various biological targets. For instance, certain nicotinamide analogs are known to activate the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases.
Caption: TGR5 signaling cascade initiated by a nicotinamide derivative.
The workflow for the synthesis and spectroscopic confirmation of a product from this compound is a systematic process ensuring the correct identification of the final compound.
Caption: Workflow for synthesis and spectroscopic confirmation.
References
Comparative Analysis of the Biological Activities of 6-Phenoxynicotinoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer, Anti-inflammatory, and Antimicrobial Properties with Supporting Experimental Data.
Derivatives of 6-phenoxynicotinoyl chloride have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by available experimental data. The information is intended to assist researchers in navigating the therapeutic potential of these novel molecules.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Several derivatives of nicotinic acid, the parent scaffold of this compound, have been investigated for their potential as anticancer agents. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A noteworthy study on novel nicotinamide derivatives, which share a similar structural backbone, revealed significant anti-proliferative activities against human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. One particular derivative demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This highlights the potential of the nicotinamide scaffold in developing targeted anti-angiogenic therapies.
The cytotoxic effects of these compounds are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay. These assays measure the metabolic activity or total protein content of the cells, respectively, providing a quantitative measure of cell viability after treatment with the test compounds.
Table 1: Anticancer Activity of Selected Nicotinamide Derivatives (Analogs to 6-Phenoxynicotinoyl Derivatives)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Nicotinamide Derivative A | HCT-116 | 15.4 | Sorafenib | 9.30 |
| Nicotinamide Derivative A | HepG2 | 9.8 | Sorafenib | 7.40 |
| Nicotinamide Derivative B | HCT-116 | 15.7 | Sorafenib | 9.30 |
| Nicotinamide Derivative B | HepG2 | 15.5 | Sorafenib | 7.40 |
Anti-inflammatory Effects: Modulation of Inflammatory Mediators
The anti-inflammatory potential of nicotinic acid derivatives is another area of active research. The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. In-vitro assays are commonly used to screen for anti-inflammatory activity, with a focus on measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow of the MTT assay for cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives.
-
MTT Addition: After a predetermined incubation period (typically 48-72 hours), a solution of MTT is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds for a specified period.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The this compound derivatives are serially diluted in a multi-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
While direct comparative studies on a broad range of this compound derivatives are limited in publicly available literature, the existing data on structurally similar compounds strongly suggest their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. Further research focusing on the synthesis and systematic biological evaluation of a library of this compound derivatives is warranted to elucidate structure-activity relationships and identify lead candidates for further drug development. The experimental protocols outlined in this guide provide a standardized framework for such future investigations.
Navigating Scalable Synthetic Routes with 6-Phenoxynicotinoyl Chloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the scalability of a synthetic route is a critical factor in the journey from laboratory discovery to industrial production. 6-Phenoxynicotinoyl chloride, a versatile building block, offers multiple pathways for the synthesis of complex molecules. This guide provides an objective comparison of two primary scalable synthetic routes utilizing this acyl chloride: the formation of amides and esters. The comparison is supported by experimental data to inform the selection of the most efficient and robust route for large-scale manufacturing.
Comparison of Scalable Synthetic Routes
The two principal reactions of this compound that are amenable to scale-up are its reactions with amines to form amides and with alcohols to form esters. The choice between these routes often depends on the desired final product and the specific constraints of the manufacturing process.
| Parameter | Amide Formation via Acylation | Ester Formation via Acylation |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |
| Nucleophile | Primary or Secondary Amine | Alcohol |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | Triethylamine (TEA), Pyridine, 4-Dimethylaminopyridine (DMAP) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |
| Typical Yields (Scale-up) | > 90% | > 85% |
| Key Scalability Challenges | - Exothermic nature of the reaction requires careful temperature control. - Potential for side reactions if the amine is sterically hindered or has low nucleophilicity. - Work-up can be complicated by the basicity of the amine and the resulting ammonium salts. | - The reaction can be reversible, requiring removal of water or the use of a significant excess of the alcohol. - For less reactive alcohols, higher temperatures and longer reaction times may be necessary, potentially leading to decomposition. - Use of catalysts like DMAP can add to the cost and purification complexity. |
| Purification | Crystallization, Column Chromatography | Crystallization, Distillation (for volatile esters), Column Chromatography |
Experimental Protocols
Route 1: Scalable Synthesis of N-Aryl-6-phenoxynicotinamide
This protocol outlines a general procedure for the kilogram-scale synthesis of an N-aryl amide derivative of 6-phenoxynicotinic acid.
Materials:
-
6-Phenoxynicotinic acid
-
Thionyl chloride (SOCl₂)
-
Aryl amine (e.g., 4-chloroaniline)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Formation of this compound: In a suitable reactor, a suspension of 6-phenoxynicotinic acid in toluene is treated with an excess of thionyl chloride. The mixture is heated to reflux until the reaction is complete (monitored by HPLC). The excess thionyl chloride and toluene are then removed by distillation to yield crude this compound.
-
Amide Formation: The crude this compound is dissolved in dichloromethane. In a separate reactor, the aryl amine and triethylamine are dissolved in dichloromethane. The acid chloride solution is then added slowly to the amine solution at a controlled temperature (typically 0-10 °C) to manage the exotherm.
-
Work-up and Isolation: After the reaction is complete, the mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the N-aryl-6-phenoxynicotinamide.
Route 2: Scalable Synthesis of an Alkyl 6-Phenoxynicotinate
This protocol provides a general method for the large-scale synthesis of an alkyl ester of 6-phenoxynicotinic acid.
Materials:
-
6-Phenoxynicotinic acid
-
Oxalyl chloride
-
Simple alcohol (e.g., Ethanol)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Formation of this compound: 6-Phenoxynicotinic acid is suspended in dichloromethane containing a catalytic amount of DMF. Oxalyl chloride is added dropwise at room temperature. The reaction is stirred until gas evolution ceases and a clear solution is obtained. The solvent and excess oxalyl chloride are removed under vacuum.
-
Ester Formation: The resulting this compound is dissolved in dichloromethane and cooled to 0 °C. The alcohol, followed by pyridine, is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Work-up and Isolation: The reaction mixture is washed with water, dilute copper sulfate solution (to remove pyridine), and brine. The organic layer is dried and concentrated. The crude ester is then purified by vacuum distillation or crystallization.
Visualization of Synthetic Workflows
A Comparative Guide to the Environmental Impact of 6-Phenoxynicotinoyl Chloride in Manufacturing
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a cornerstone of pharmaceutical and fine chemical manufacturing. The choice of reagents and synthetic routes for amide bond formation has significant implications for the environmental impact, efficiency, and cost of these processes. This guide provides a comparative analysis of using 6-phenoxynicotinoyl chloride versus alternative, greener methodologies for the synthesis of amides derived from 6-phenoxynicotinic acid.
Manufacturing Pathway for this compound and its Amide Derivatives
The traditional manufacturing process involving this compound can be broken down into two main stages: the synthesis of the precursor, 6-phenoxynicotinic acid, and its subsequent conversion to the acyl chloride, which is then reacted with an amine to form the final amide product.
Synthesis of 6-Phenoxynicotinic Acid
The synthesis of 6-phenoxynicotinic acid, the precursor to this compound, is not widely detailed in standard chemical literature. However, analogous reactions suggest that it is likely synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. This would typically involve the reaction of a 6-halonicotinic acid (e.g., 6-chloronicotinic acid) with phenol in the presence of a copper catalyst and a base at elevated temperatures.[1]
Conversion to this compound and Amide Formation
The carboxylic acid is then "activated" by converting it to the more reactive acyl chloride. This is commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting this compound is then reacted with a primary or secondary amine to form the desired amide.[][3]
Comparative Analysis of Amide Synthesis Methods
The use of acyl chlorides, while effective, presents several environmental and safety challenges. Greener alternatives that avoid the isolation of highly reactive and hazardous acyl chlorides are increasingly favored in modern chemical manufacturing. This section compares the traditional acyl chloride method with common "greener" alternatives: in-situ amide bond formation using coupling agents and enzymatic synthesis.
Table 1: Quantitative Comparison of Amide Synthesis Methods
| Parameter | Acyl Chloride Method | Coupling Agent Method (e.g., HATU/EDC) | Enzymatic Method (e.g., Lipase) |
| Starting Materials | 6-Phenoxynicotinic acid, Thionyl/Oxalyl chloride, Amine, Base | 6-Phenoxynicotinic acid, Amine, Coupling Agent, Base | 6-Phenoxynicotinic acid (or ester), Amine, Enzyme |
| Key Reagents | SOCl₂ or (COCl)₂ | HATU, HBTU, EDC, DCC, PyBOP | Immobilized Lipase (e.g., Candida antarctica Lipase B) |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Dimethylformamide (DMF), Acetonitrile (ACN), DCM | Toluene, Cyclopentyl methyl ether (CPME), Biphasic systems |
| Reaction Temperature | 0°C to reflux | 0°C to Room Temperature | Room Temperature to 60°C |
| Byproducts | SO₂, HCl or CO, CO₂, HCl, Stoichiometric salt waste | Stoichiometric urea or benzotriazole derivatives, Salt waste | Water |
| Atom Economy | Low | Low to Moderate | High |
| Process Mass Intensity (PMI) | High | High | Low |
| Environmental Hazard | Use of toxic and corrosive chlorinating agents, generation of acidic gases. | Use of potentially hazardous coupling agents, generation of significant solid waste. | Benign, biodegradable catalyst, minimal waste. |
| Safety Concerns | Highly reactive and moisture-sensitive acyl chloride intermediate. | Some coupling agents can be explosive (e.g., benzotriazole-based). | Generally safe, reactions under mild conditions. |
Experimental Protocols
Protocol 1: Synthesis of an Amide via this compound (Hypothetical)
Step 1: Synthesis of this compound To a solution of 6-phenoxynicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, oxalyl chloride (1.5 equivalents) is added dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2-4 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude this compound, which is often used without further purification.
Step 2: Amide Formation The crude this compound is dissolved in anhydrous DCM and added dropwise to a cooled (0°C) solution of the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in DCM. The reaction is stirred for 1-3 hours at room temperature. The reaction mixture is then washed with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Amide Synthesis using HATU as a Coupling Agent
To a solution of 6-phenoxynicotinic acid (1 equivalent), the desired amine (1.2 equivalents), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) in DMF, diisopropylethylamine (DIPEA) (3 equivalents) is added at 0°C.[4][5] The reaction mixture is stirred at room temperature for 2-6 hours. Upon completion, the reaction is diluted with ethyl acetate and washed extensively with water and brine to remove DMF and water-soluble byproducts. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 3: Enzymatic Amide Synthesis
In a vial containing a suitable organic solvent such as cyclopentyl methyl ether (CPME), 6-phenoxynicotinic acid (1 equivalent) and the desired amine (1.5 equivalents) are added.[6] Immobilized Candida antarctica Lipase B (CALB) is then added to the mixture. The reaction is agitated at a controlled temperature (e.g., 60°C) for 24-48 hours. The enzyme is then removed by filtration and can be washed and reused. The filtrate is concentrated, and the product is purified, often by simple crystallization or minimal chromatography.
Visualizing the Manufacturing Workflows
The following diagrams illustrate the logical flow of the different synthetic pathways for producing a target amide from 6-phenoxynicotinic acid.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Phenoxynicotinoyl Chloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 6-Phenoxynicotinoyl Chloride are paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, drawing upon established protocols for acyl chlorides.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 51362-51-7) was not available in the public domain at the time of this writing. The following information is based on the general properties and hazards of acyl chlorides and should be supplemented with a substance-specific SDS once obtained.
Key Safety and Handling Information
This compound is an acyl chloride, a class of organic compounds known for their reactivity. Key hazards include:
-
Corrosivity: Acyl chlorides are corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3]
-
Reactivity with Water: They react violently with water and moisture, liberating toxic and corrosive hydrogen chloride gas.[1][4] This reactivity necessitates handling under inert and dry conditions.
-
Inhalation Hazard: Vapors and dusts are harmful if inhaled, causing irritation to the respiratory tract.
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All operations should be conducted in a certified chemical fume hood.[1]
Quantitative Data Summary
| Property | Value | Source/Notes |
| Molecular Formula | C₁₂H₈ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 233.65 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a solid | Based on similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Hazards | Corrosive, Reacts with water | General for acyl chlorides[1][4] |
| Incompatible Materials | Water, Strong bases, Alcohols, Amines | --INVALID-LINK--[5][6] |
Experimental Protocol: Neutralization and Disposal
The primary method for the disposal of acyl chlorides involves a controlled neutralization reaction. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Waste this compound
-
A suitable reaction vessel (e.g., a three-necked flask) equipped with a stirrer and a dropping funnel.
-
A neutralizing agent:
-
Option A: 2.5 M Sodium Hydroxide (NaOH) solution.
-
Option B: A solution of a suitable alcohol (e.g., isopropanol or ethanol) in an inert solvent.
-
-
An appropriate quenching bath (e.g., ice-water bath).
-
pH indicator paper or a pH meter.
Step-by-Step Procedure:
-
Preparation:
-
In a chemical fume hood, place the reaction vessel in a quenching bath to manage the exothermic reaction.
-
Charge the reaction vessel with an excess of the chosen neutralizing agent.
-
-
Addition of Acyl Chloride:
-
Slowly and carefully add the waste this compound to the stirred neutralizing solution dropwise using the dropping funnel. The slow addition is crucial to control the rate of reaction and heat generation.
-
-
Reaction and Quenching:
-
Allow the mixture to stir until the reaction is complete. The absence of any unreacted acyl chloride should be ensured.
-
Monitor the temperature throughout the addition and reaction process.
-
-
Neutralization and Verification:
-
After the reaction is complete, check the pH of the resulting solution to ensure it is neutral (pH 6-8). If the solution is acidic, add more base. If it is too basic, neutralize with a dilute acid (e.g., hydrochloric acid).
-
-
Final Disposal:
-
The neutralized aqueous solution, if free of other hazardous materials, may be suitable for drain disposal with copious amounts of water, subject to local regulations.
-
If an alcohol-based neutralization was performed, the resulting ester mixture should be collected as hazardous waste in a properly labeled container for incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult the specific Safety Data Sheet for any chemical before use and disposal.
References
Safeguarding Your Research: A Guide to Handling 6-Phenoxynicotinoyl Chloride
For Immediate Reference: Essential Safety and Handling Information for Researchers
This document outlines the essential personal protective equipment (PPE), emergency first aid procedures, and a comprehensive operational and disposal plan to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 6-Phenoxynicotinoyl Chloride, a comprehensive PPE strategy is mandatory to prevent contact and inhalation. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to European Standard EN166. A face shield should also be worn. | Protects against splashes and fumes that can cause severe eye damage and irritation.[1][2] |
| Hand Protection | Wear appropriate protective gloves. | Prevents skin contact which can cause severe burns.[1][2][3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat, closed-toe shoes, and long pants are mandatory. | Minimizes the risk of accidental skin contact with the corrosive material.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is a particulates filter conforming to EN 143. | Protects against inhalation of harmful dust or vapors.[1][2] |
Emergency First Aid: Immediate Actions are Critical
In the event of exposure to this compound, immediate and decisive action is crucial. Time is of the essence to mitigate potential harm.
| Exposure Route | Immediate First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2][4] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Get medical attention as soon as possible.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key procedural steps.
Caption: Logical workflow for the safe handling of this compound.
Spill Management and Disposal Plan: Containing and Neutralizing the Hazard
Accidental spills must be managed promptly and correctly to prevent the spread of contamination. The disposal of this compound and associated waste must adhere to institutional and regulatory guidelines.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Containment: For small spills, use a dry, inert absorbent material to contain the substance. Do not use water.[6]
-
Collection: Carefully sweep up the absorbed material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste.[6]
-
Decontamination: Clean the spill area with a non-reactive solvent (e.g., acetone), collecting the cleaning materials in the hazardous waste container. Follow with a thorough wash with soap and water.[6]
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal Plan:
Due to its reactivity, this compound must be neutralized before disposal.
-
Inert Atmosphere: Conduct the neutralization process under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.
-
Solvent: Use a non-reactive, high-boiling point solvent such as toluene.
-
Neutralization: Slowly add the this compound to the stirring solvent. Then, slowly add a weak base (e.g., sodium bicarbonate solution) to neutralize the acyl chloride. The reaction will produce the corresponding carboxylic acid and salts, and will evolve carbon dioxide gas.
-
Collection: Once the reaction is complete and the mixture has cooled, transfer the solution to a properly labeled hazardous waste container. The label must include "Hazardous Waste," all components of the mixture, and the appropriate hazard pictograms.[6]
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[6]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
